(S)-Citalopram-d4 Oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23FN2O5 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D; |
InChI Key |
KTGRHKOEFSJQNS-AIQZQQGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis
An In-depth Technical Guide to (S)-Citalopram-d4 Oxalate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and application of this compound. It emphasizes the scientific principles and practical methodologies that ensure data integrity in quantitative bioanalysis.
(S)-Citalopram, known pharmaceutically as Escitalopram, is the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2] It is widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[3] Accurate quantification of Escitalopram and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies.
The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterated analogue of Escitalopram, designed specifically for this purpose.[4] Its co-eluting chromatographic behavior and near-identical ionization efficiency, combined with its distinct mass-to-charge ratio (m/z), allow for precise and accurate quantification by correcting for matrix effects and procedural losses.[5][6]
Core Chemical and Physical Properties
This compound is the oxalate salt of Escitalopram where four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium. This substitution renders the molecule 4 Daltons heavier than the unlabeled compound without significantly altering its chemical properties.
Chemical Structure
Figure 1. The chemical structure of this compound. The four deuterium (D) atoms are located on the fluorophenyl moiety. The molecule is the S-enantiomer at the chiral center and is formulated as an oxalate salt.
Quantitative Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydro-5-isobenzofurancarbonitrile oxalate | [4] |
| Synonyms | Escitalopram-d4 Oxalate, (S)-(+)-Citalopram-d4 Oxalate | [4][5] |
| Molecular Formula | C₂₂H₁₉D₄FN₂O₅ | [4] |
| Molecular Weight | 418.45 g/mol | [4][6] |
| Appearance | White to Off-White Solid | [4][7] |
| Storage | 2-8°C, protected from moisture | [4][7] |
Synthesis and Structural Confirmation
The synthesis of (S)-Citalopram-d4 requires a specialized precursor, typically deuterated 4-fluorobromobenzene, to introduce the stable isotopes into the final structure. The general synthetic strategy mirrors that of unlabeled Escitalopram, which involves sequential Grignard reactions followed by chiral resolution and cyclization.[8]
Representative Synthetic Workflow
The causality behind this multi-step synthesis is the controlled construction of the complex tricycle and the introduction of the key functional groups. Using a deuterated Grignard reagent is a common and efficient strategy for site-specific isotope labeling.
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization: A Self-Validating System
Confirmation of the final product's identity and purity is critical. A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.
-
Mass Spectrometry (MS): The primary purpose of MS is to confirm the molecular weight and, by extension, the successful incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the deuterated molecule (e.g., [M+H]⁺ at m/z 329.2 for the free base), which is +4 Da compared to the unlabeled analogue (m/z 325.2). This mass shift is the definitive proof of deuteration.[9]
-
¹H NMR Spectroscopy: While MS confirms the mass, ¹H NMR confirms the location of the deuterium labels. In the ¹H NMR spectrum of (S)-Citalopram-d4, the signals corresponding to the protons on the fluorophenyl ring will be absent or significantly diminished. This absence validates the site-specific nature of the labeling. The remaining proton signals (e.g., from the dimethylamino propyl sidechain) should match those of an authentic Escitalopram standard.
-
Purity Analysis (HPLC): The chemical and chiral purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a chiral column. The sample should show a single major peak at the retention time of Escitalopram, with purity levels typically exceeding 98%.
Application Protocol: Quantification of Escitalopram in Human Plasma
The primary application of this compound is as an internal standard for the quantification of Escitalopram in biological samples.[5][10] The following protocol is a representative LC-MS/MS workflow.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Escitalopram quantification.
Step-by-Step Methodology
This protocol is designed to be self-validating through the inclusion of quality control (QC) samples at multiple concentration levels.
-
Preparation of Standards and Internal Standard:
-
Prepare a primary stock solution of Escitalopram Oxalate and this compound in methanol at 1 mg/mL.
-
Create a series of working standard solutions of Escitalopram by serial dilution for the calibration curve (e.g., 1-500 ng/mL).
-
Prepare a single internal standard working solution (e.g., 100 ng/mL) of this compound.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes (except blanks) and vortex briefly. The IS is added early to account for loss in all subsequent steps.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
The chromatographic separation is crucial for isolating the analyte from matrix interferences. A reverse-phase C18 column is standard.[11]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), providing high selectivity.
-
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation of the analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.35 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 10% B to 90% B over 3 min | Ensures sharp peak shape and elution of the analyte. |
| Ionization Mode | Positive Electrospray (ESI+) | Citalopram contains a tertiary amine that is readily protonated. |
| MRM Transition (Analyte) | 325.2 -> 109.0 | Selective transition for Escitalopram.[11] |
| MRM Transition (IS) | 329.2 -> 109.0 | The +4 Da shift in the precursor ion confirms the IS, while the fragment ion can be the same. |
-
Data Analysis and Validation:
-
Integrate the peak areas for both the Escitalopram and (S)-Citalopram-d4 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
The concentration of Escitalopram in unknown samples is determined from this curve. The assay is considered valid if the QC samples are within ±15% of their nominal values.
-
Conclusion
This compound is an indispensable tool for modern pharmaceutical research and development. Its design as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and high-precision bioanalytical methods. By correcting for inevitable experimental variations, it ensures that the quantitative data generated in pharmacokinetic and clinical studies are of the highest integrity, ultimately supporting the safe and effective use of Escitalopram.
References
-
A;, P. S. S. A. G. (n.d.). Colorimetric Method for the Estimation of Escitalopram Oxalate in Tablet Dosage Form. Indian journal of pharmaceutical sciences. Retrieved from [Link]
-
Pichini, S., et al. (2006). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology. Retrieved from [Link]
-
IJNRD. (n.d.). Spectroscopic Method For Quantification Of Escitalopram Oxalate In Bulk And Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Escitalopram Oxalate. Retrieved from [Link]
-
Ram, S., et al. (1990). Synthesis of a selective serotonin uptake inhibitor: [11C]citalopram. Journal of labeled compounds & radiopharmaceuticals. Retrieved from [Link]
-
Axios Research. (n.d.). This compound (Escitalopram-d4 Oxalate). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Hemalatha, P., et al. (2012). Colourimetric Estimation of Escitalopram Oxalate in Formulation by Ion Association Complex with Methyl Orange. Asian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Escitalopram oxalate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Citalopram. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2020). Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms. Journal of chromatographic science. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral data of escitalopram. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of citalopram.
-
OSTI.GOV. (1990). Synthesis of sup 11 C-labeled citalopram, a selective serotonin uptake inhibitor. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Citalopram - Wikipedia [en.wikipedia.org]
- 3. ijnrd.org [ijnrd.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Properties of (S)-Citalopram-d4 Oxalate in Methanol and Water
Introduction
(S)-Citalopram, the therapeutically active enantiomer of the antidepressant citalopram, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the management of major depressive disorder and other mood disorders.[1] The deuterated analogue, (S)-Citalopram-d4 Oxalate, serves as a crucial internal standard in pharmacokinetic and analytical studies, enabling precise quantification in biological matrices.[2] Understanding the solubility of this deuterated compound in common laboratory solvents like methanol and water is a fundamental prerequisite for accurate stock solution preparation, formulation development, and the design of robust analytical methodologies.[3][4]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present established qualitative and quantitative data, and provide detailed, field-proven experimental protocols for determining its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.
Theoretical Framework: The Science of Solubility
The solubility of a pharmaceutical compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, key factors include its molecular structure, crystal lattice energy, and the nature of the solvent.
-
(S)-Citalopram Structure and Polarity: The base molecule, (S)-citalopram, possesses both lipophilic (the fluorophenyl and phthalane rings) and hydrophilic (the tertiary amine) moieties. The presence of the polar tertiary amine group, which can be protonated, significantly influences its interaction with polar solvents.
-
Oxalate Salt Form: The formation of an oxalate salt drastically enhances the aqueous solubility compared to the free base. The ionic nature of the salt allows for favorable interactions with polar solvents like water.
-
Impact of Deuteration: The substitution of four hydrogen atoms with deuterium in this compound results in a marginal increase in molecular weight. While deuterium substitution can affect metabolic pathways (the kinetic isotope effect), its impact on equilibrium properties like solubility is generally considered negligible.[5] The fundamental intermolecular forces governing solubility remain virtually unchanged.[]
-
Solvent Properties:
-
Methanol (CH₃OH): A polar protic solvent, methanol is highly effective at solvating this compound.[7][8] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to dissolve a wide array of organic compounds, makes it an excellent solvent for this molecule.[9][10]
-
Water (H₂O): As the universal biological solvent, water's high polarity and extensive hydrogen-bonding network are critical for drug delivery.[11][12] The solubility of ionizable compounds like this compound in aqueous media is highly dependent on pH.
-
Solubility Profile of (S)-Citalopram Oxalate
While specific quantitative data for the deuterated form is not readily published, the solubility is expected to be nearly identical to that of the non-deuterated Escitalopram Oxalate. The established solubility profile is summarized below.
Qualitative Solubility
Based on United States Pharmacopeia (USP) definitions, the solubility of Escitalopram Oxalate is well-characterized.
| Solvent | USP Solubility Classification | Approximate Parts of Solvent for 1 Part of Solute |
| Methanol | Freely Soluble | From 1 to 10 |
| Water | Sparingly Soluble | From 30 to 100 |
| Ethanol | Sparingly Soluble | From 30 to 100 |
Source: Data synthesized from multiple sources indicating consistent classifications.[13][14][15]
Quantitative Solubility Data
Quantitative solubility data provides precise concentrations for saturated solutions. The following data has been reported for Escitalopram Oxalate:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 20.72 | 50 |
| DMSO | 41.44 | 100 |
Source: Tocris Bioscience.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic. Each provides different, yet complementary, insights into a compound's behavior.
Kinetic Solubility Assay
This high-throughput method is typically used in early drug discovery to assess the solubility of a compound after being introduced to an aqueous buffer from a DMSO stock solution.[16][17] It measures the concentration at which a compound precipitates under these specific, non-equilibrium conditions.
The kinetic solubility assay mimics the scenario where a compound dissolved in an organic solvent is diluted into an aqueous environment, a common step in many in vitro biological assays. The workflow is designed for speed and automation.
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Plate Setup: Using a liquid handler or calibrated multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[18]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with consistent shaking for a defined period (e.g., 2 hours).[19] This allows the system to approach a pseudo-equilibrium, where precipitation of the supersaturated solution occurs.
-
Separation of Precipitate: Filter the solutions using a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the soluble fraction.[19]
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method. LC-MS/MS is preferred for its sensitivity and specificity, especially when using a deuterated standard.[16] A calibration curve prepared in the same buffer/DMSO mixture is used for accurate quantification.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution without precipitating.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound, which is the true saturation point of a substance in a solvent at a given temperature and pressure.[20] It is a lower-throughput but more accurate representation of a compound's intrinsic solubility and is critical for late-stage development and formulation.[21]
The thermodynamic, or "shake-flask," method ensures that the solid compound is in equilibrium with its dissolved state. This is achieved by adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., methanol or purified water) to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[20] The temperature should be strictly controlled (e.g., 25°C ± 0.5°C).
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles.
-
Dilution and Quantification: Accurately dilute the filtered sample with an appropriate mobile phase or solvent. Quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[22]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions. The experiment should be performed in replicate (n≥3) to ensure statistical validity.
Conclusion
This compound is freely soluble in methanol and sparingly soluble in water. This solubility profile is dictated by the physicochemical properties of the parent molecule and its oxalate salt form, with the deuteration having a negligible impact on this equilibrium property. The high solubility in methanol makes it an ideal solvent for preparing concentrated stock solutions for analytical purposes. While its aqueous solubility is lower, it is sufficient for many biological and analytical applications, though pH will be a critical factor to control in unbuffered aqueous solutions. For rigorous characterization, the thermodynamic shake-flask method is the gold standard, providing the true equilibrium solubility value essential for formulation and biopharmaceutical assessment. The higher-throughput kinetic assay remains a valuable tool for rapid screening in early-stage research. A thorough understanding and experimental validation of these solubility properties are paramount for the successful application of this compound in a research and development setting.
References
-
U.S. Food and Drug Administration. LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only. [Link]
-
ResearchGate. Investigation on the solubility of antidepressant drug escitalopram in subcritical water. [Link]
-
International Journal of Creative Research Thoughts. NOVEL SPECTROPHOTOMETRIC ANALYTICAL METHODS FOR THE QUANTITATIVE ANALYSIS OF CITALOPRAM. [Link]
-
Veeprho. (S)-Citalopram-D4 (Oxalate Salt). [Link]
-
U.S. Food and Drug Administration. Celexa (citalopram hydrobromide) 10 mg/5 ml oral solution. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
National Center for Biotechnology Information. Escitalopram. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
National Center for Biotechnology Information. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. [Link]
-
National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Purosolv. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [Link]
-
ResearchGate. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. [Link]
-
National Center for Biotechnology Information. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. [Link]
-
Purosolv. Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. [Link]
-
The International Journal of Engineering Research. Determination of Citalopram by RP-HPLC & it's stability indicative studies. [Link]
-
Pharmaca. The Importance of Solubility for New Drug Molecules. [Link]
-
YMER. METHOD DEVELOPMENT AND VALIDATION OF CITALOPRAM HYDROBROMIDE IN BULK AND TABLET DOSAGE FORM BY UV-SPECTROSCOPY. [Link]
-
Trinity Drug Development. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
European Journal of Chemistry. Simultaneous determination of citalopram, paroxetine, fluoxetine, and sertraline by high-temperature liquid chromatography. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
World Journal of Pharmaceutical Research. FORMULATION AND EVALUATION OF CO-CRYSTALS OF CITALOPRAM HYDROBROMIDE. [Link]
-
Taylor & Francis Online. Spectrofluorometric Determination of Citalopram HBr in Tablets. [Link]
-
MIM. Water solubility: Significance and symbolism. [Link]
-
ResearchGate. Spectrophotometric determination of citalopram hydrobromide in tablet dosage form using chloranil. [Link]
-
Slideshare. Methanol as a Versatile Solvent in Drug Formulation. [Link]
-
U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]
-
TIAFT. Deuterated Drugs. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 8. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]
- 9. メタノール [sigmaaldrich.com]
- 10. Methanol as a Versatile Solvent in Drug Formulation | PPTX [slideshare.net]
- 11. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Escitalopram Oxalate - LKT Labs [lktlabs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. inventivapharma.com [inventivapharma.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. enamine.net [enamine.net]
- 20. evotec.com [evotec.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. tijer.org [tijer.org]
Difference between Citalopram-d4 and (S)-Citalopram-d4 Oxalate
Comparative Analysis & Application in Bioanalytical Workflows
Executive Summary
In high-precision quantitative bioanalysis, the selection of an Internal Standard (IS) is not merely a formality—it is the primary determinant of data integrity. While Citalopram-d4 and (S)-Citalopram-d4 Oxalate are both deuterated isotopologues of the antidepressant citalopram, they are not interchangeable .
-
Citalopram-d4 is a racemic mixture (
) typically used for quantifying total citalopram in standard achiral assays. -
This compound (Escitalopram-d4) is the enantiopure
-isomer salt, required specifically for the quantification of Escitalopram (the therapeutically active eutomer) in chiral chromatography or high-sensitivity pharmacokinetic (PK) studies where enantiomeric purity must be tracked.
Misapplication (e.g., using a racemic IS for a chiral assay) introduces peak broadening, retention time shifts, and ionization suppression errors due to the slight chromatographic resolution of deuterium isotopes in chiral environments.
Chemical Identity & Physicochemical Distinctions[1][2][3][4]
The fundamental difference lies in stereochemistry and salt form, which dictates solubility and chromatographic behavior.
Comparative Technical Specifications
| Feature | Citalopram-d4 | This compound |
| Chemical Nature | Racemic Mixture (50% | Enantiopure ( |
| Common Salt Form | Hydrobromide (HBr) or Free Base | Oxalate (Ethanedioate) |
| Primary Analyte | Citalopram (Celexa®) | Escitalopram (Lexapro®) |
| CAS Registry | 1219803-58-3 (HBr); 1219908-84-5 (Base) | 219861-08-2 (Labeled parent ref)* |
| Solubility (Water) | HBr: Soluble; Free Base: Low | Sparingly soluble (Oxalate salt) |
| Chiral Center | C-1 of the isobenzofuran ring | |
| Key Application | Total Citalopram (Achiral LC-MS) | Enantioselective PK / Escitalopram Specific |
*Note: Deuterated enantiopure salts often lack unique CAS numbers in public registries and are frequently referenced by the non-deuterated parent CAS (219861-08-2) with a specific catalog identifier.
Structural Relationship Diagram[5]
Figure 1: Stereochemical relationship between the racemate and the specific enantiomer, mapping to their respective internal standards.[1][2][3]
Analytical Strategy: When to Use Which?
The Causality of Choice
In LC-MS/MS, the Internal Standard must mimic the analyte's behavior exactly—extraction recovery, ionization efficiency, and chromatographic retention.
-
Achiral Chromatography (C18/Phenyl-Hexyl columns):
-
Chiral Chromatography (Chiralcel OD-H / Chirobiotic V):
-
- and
-enantiomers are physically separated. -
Protocol: You MUST use This compound if quantifying Escitalopram.
-
Why: If you use racemic Citalopram-d4, the
-d4 component will elute at a different time than the -analyte. This leads to "IS splitting" , where the mass spectrometer detects two IS peaks ( and ). If the integration window is not set correctly, or if ion suppression varies between the and elution times (matrix effect), quantification will be erroneous.
-
- and
Salt Form Impact: Oxalate vs. HBr
The Oxalate salt of Escitalopram is chosen for its crystallinity and stability. However, in solution (plasma/urine), the salt dissociates.
-
Critical Step: During Liquid-Liquid Extraction (LLE), the pH must be adjusted (usually alkaline, pH > 9) to convert the oxalate salt back to the free base for extraction into organic solvent. Failure to basify results in poor recovery of the oxalate form.
Experimental Protocols
Protocol A: Chiral Separation of Escitalopram (Enantioselective)
Objective: Quantify (S)-Citalopram specifically in human plasma without interference from (R)-Citalopram.
Materials:
-
Matrix: Human Plasma.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
Workflow:
-
Stock Preparation:
-
Dissolve this compound in Methanol to 1 mg/mL.
-
Note: Correct for the oxalate salt weight (MW ~414.[2]43) to get the free base concentration equivalent if reporting as free base.
-
-
Sample Extraction (LLE):
-
Aliquot 200 µL Plasma.
-
Add 20 µL IS Working Solution (50 ng/mL).
-
Alkalinization (Crucial): Add 100 µL 0.5 M NaOH or Ammonia buffer (pH 10). This converts the oxalate salt to the lipophilic free base.
-
Add 3 mL n-Hexane:Isoamyl alcohol (98:2 v/v) .
-
Vortex (5 min) -> Centrifuge (3000g, 10 min).
-
Transfer organic layer -> Evaporate to dryness under
at 40°C. -
Reconstitute in 200 µL Mobile Phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) (90:10 v/v). High organic content is often needed for chiral columns.
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Detection: MRM Mode (Positive ESI).
-
Escitalopram:
325.2 109.1 -
(S)-Citalopram-d4:
329.2 109.1
-
-
Self-Validating Check:
Inject a neat solution of Racemic Citalopram-d4 onto this chiral method. You should see two distinct peaks (
Workflow Visualization
Figure 2: Decision tree for Internal Standard selection based on analytical requirements.
References
-
Rochat, B., et al. (1995). Analysis of Enantiomers of Citalopram and Its Demethylated Metabolites in Plasma of Depressive Patients Using Chiral Reverse‐Phase Liquid Chromatography. Therapeutic Drug Monitoring. Link
-
Haupt, D. (1996). Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
FDA Access Data. (2023). Celexa (citalopram hydrobromide) and Lexapro (escitalopram oxalate) Prescribing Information. Link
-
Simson Pharma. Escitalopram D4 Oxalate Product Specification (CAS 219861-08-2 Ref). Link
-
Hegstad, S., et al. (2017). Enantiomeric separation and quantification of citalopram in serum by ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Citalopram-d4 | C20H21FN2O | CID 76973121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]
- 6. CAS 219861-08-2: Escitalopram oxalate | CymitQuimica [cymitquimica.com]
- 7. vivanls.com [vivanls.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]
- 10. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]
Technical Guide: Isotopic Purity Requirements for (S)-Citalopram-d4 Oxalate
[1]
Executive Summary
In regulated bioanalysis (GLP/GCP), the integrity of quantitative data hinges on the reliability of the Internal Standard (IS). For selective serotonin reuptake inhibitors (SSRIs) like (S)-Citalopram (Escitalopram) , the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to compensate for matrix effects, recovery losses, and ionization variability.[1]
However, the isotopic purity of the SIL-IS—specifically (S)-Citalopram-d4 Oxalate —is a critical critical quality attribute (CQA). Insufficient isotopic enrichment leads to "cross-talk" (signal contribution) in the analyte channel, artificially inflating concentrations and causing method validation failures at the Lower Limit of Quantitation (LLOQ).
This guide details the technical specifications, interference mechanisms, and validation protocols required to ensure this compound meets the stringent requirements of FDA and ICH M10 guidelines.[1]
Molecular Specifications & Role as Internal Standard[1]
Chemical Identity[2][3][4]
-
Chemical Structure: The deuterium labels are strategically located on the 4-fluorophenyl ring (positions 2, 3, 5, 6).[1] This placement is chemically stable and prevents deuterium loss (H/D exchange) during acidic extraction or storage.
-
Salt Form: The Oxalate salt is preferred over the hydrobromide or hydrochloride for reference standards due to its superior crystallinity, non-hygroscopic nature, and long-term stability.
Mass Spectrometry Characteristics (LC-MS/MS)
The choice of d4-labeling provides a mass shift of +4 Da, which is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.
| Parameter | Analyte: (S)-Citalopram | Internal Standard: (S)-Citalopram-d4 |
| Precursor Ion (M+H)+ | m/z 325.2 | m/z 329.2 |
| Product Ion (Quant) | m/z 109.1 | m/z 113.1 |
| Fragmentation Logic | Cleavage of the fluorophenyl moiety.[1] | Cleavage of the d4-fluorophenyl moiety. |
| Retention Time | ~1.5 - 3.0 min (Method Dependent) | Co-elutes (minimal isotope effect) |
Critical Insight: The fragmentation pathway is key. Because the label is on the fluorophenyl ring, the product ion also shifts by +4 Da (109 → 113). If the label were on the propyl chain, the product ion would remain 109, increasing the risk of cross-talk if the mass resolution is not sufficient.
The Core Challenge: Isotopic Purity & Cross-Talk
The "Blank" Problem (Interference)
Isotopic purity is defined by the absence of the unlabeled (d0) isotopologue. If your (S)-Citalopram-d4 standard contains 0.5% of d0-Citalopram, spiking this IS into a "blank" matrix will generate a signal in the analyte channel (325 → 109) .[1]
-
Scenario: You spike IS at 100 ng/mL.
-
Impurity: 0.5% d0 present.
-
Result: 0.5 ng/mL of "fake" analyte appears in all samples.
-
Impact: If your LLOQ is 0.1 ng/mL, this interference (0.5 ng/mL) is 500% of your LLOQ , causing immediate validation failure.[1]
Regulatory Acceptance Criteria
According to FDA Bioanalytical Method Validation (2018) and ICH M10 (2022) guidelines:
-
Selectivity: The interference in the blank sample (spiked with IS) must be < 20% of the LLOQ response for the analyte.
-
IS Purity: While certificates of analysis (CoA) often state >98% chemical purity, isotopic enrichment >99.0% is recommended for high-sensitivity assays.[1]
Visualization: Fragmentation & Interference Logic
The following diagram illustrates the LC-MS/MS fragmentation pathway and how isotopic impurities cause signal overlap (Cross-Talk).
Caption: Figure 1. LC-MS/MS Fragmentation pathway showing how d0-impurity in the d4-IS creates a false signal in the analyte quantification channel (Red Path).
Analytical Validation Protocol
To validate the suitability of a specific lot of this compound, perform the following "Zero Sample" test protocol before beginning full method validation.
Protocol: IS Interference Check (The "Zero Sample" Test)
Objective: Determine if the IS contribution to the analyte signal exceeds 20% of the LLOQ.
Reagents:
-
Blank Matrix (Plasma/Urine) from 6 different sources.[6]
-
This compound Stock Solution (1 mg/mL).
Workflow:
-
Define LLOQ: Establish the target LLOQ (e.g., 0.5 ng/mL).
-
Prepare Samples:
-
Sample A (Double Blank): Matrix only (No Analyte, No IS).
-
Sample B (Zero Sample): Matrix + IS (at working concentration, e.g., 50 ng/mL).[1]
-
Sample C (LLOQ Standard): Matrix + Analyte (at LLOQ) + IS.
-
-
LC-MS/MS Analysis: Inject n=6 replicates of each.
-
Calculation:
Acceptance Criteria:
-
Sample A: No signal (noise only).
-
Sample B (Interference): Must be ≤ 20% of the response in Sample C.
-
Sample C (LLOQ): S/N ratio must be ≥ 5:1 (or ≥ 10:1 depending on SOP).
Validation Logic Flow
Caption: Figure 2. Decision tree for validating Isotopic Purity suitability prior to full method validation.
Summary of Requirements
| Feature | Requirement | Reason |
| Isotopic Enrichment | ≥ 99.0 atom % D | Minimizes d0 contribution to <0.1%, ensuring LLOQ integrity. |
| Chemical Purity | ≥ 98% | Prevents non-isotopic impurities from suppressing ionization. |
| Chiral Purity | S-Enantiomer (>98% ee) | Essential for chiral LC methods. For achiral methods, racemate is acceptable only if it co-elutes perfectly.[1] |
| Label Position | Ring-labeled (d4) | Ensures the mass shift is retained in the primary fragment ion (m/z 113). |
References
-
US Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.
-
Rochat, B., et al. (2023).[1] "Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response." Biological and Pharmaceutical Bulletin.
-
BenchChem. (2025).[9] "Quantification of Escitalopram in Brain Tissue by LC-MS/MS." Application Note.
-
MedChemExpress. (2024). "Escitalopram-d4 oxalate Product Information."
Sources
- 1. Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Escitalopram-d4 Oxalate) | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. vivanls.com [vivanls.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Certificate of Analysis (CoA) Data for (S)-Citalopram-d4 Oxalate
Executive Summary
This technical guide provides a comprehensive analysis of the Certificate of Analysis (CoA) data for (S)-Citalopram-d4 Oxalate , a stable isotope-labeled internal standard (SIL-IS) critical for the bioanalysis of the antidepressant Escitalopram. Designed for pharmaceutical scientists and bioanalysts, this document deconstructs the physicochemical specifications, isotopic enrichment criteria, and analytical validation protocols required to ensure data integrity in LC-MS/MS assays.
Chemical Identity & Structural Characterization[1][2]
This compound is the deuterated analog of Escitalopram Oxalate, the S-enantiomer of Citalopram.[1] The deuterium labeling is typically located on the fluorophenyl ring, providing a mass shift of +4 Da relative to the analyte, which is optimal for mass spectrometric resolution without significant chromatographic isotope effects.
Nomenclature and Identifiers
-
Chemical Name: (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate.[2][1][3][4][5][6]
-
Unlabeled Parent CAS: 219861-08-2 (Escitalopram Oxalate).[2][1][3][5][7][8]
-
Labeled CAS: N/A (Specific to isotope manufacturer; often referenced as the d4-analog of 219861-08-2).
-
Molecular Formula: C₂₀H₁₇D₄FN₂O[1][8] · C₂H₂O₄[2][4][7][8][9]
-
Molecular Weight: 328.42 (Free Base) + 90.03 (Oxalate) = 418.45 g/mol
Structural Diagram
The stability of the deuterium label is paramount. The p-fluorophenyl positions are chemically inert under standard physiological and extraction conditions, preventing back-exchange of deuterium with the solvent.
Certificate of Analysis (CoA) Data Interpretation
The CoA is the primary document validating the material's suitability for Regulated Bioanalysis (GLP/GCP). Below is a structured breakdown of critical specifications found in a high-quality CoA for this compound.
Table 1: Representative CoA Specifications for this compound[6]
| Test Parameter | Method | Specification | Typical Result |
| Appearance | Visual Inspection | White to off-white solid | White Crystalline Powder |
| Identity (NMR) | ¹H-NMR (DMSO-d₆) | Conforms to structure; D-incorporation confirmed | Conforms |
| Identity (MS) | LC-MS (ESI+) | Mass spectrum corresponds to M+H⁺ | 329.2 Da (Free Base + H⁺) |
| Chemical Purity | HPLC-UV (240 nm) | ≥ 98.0% | 99.4% |
| Isotopic Enrichment | HR-MS / SIM | ≥ 98.0% atom D | 99.1% |
| Chiral Purity | Chiral HPLC | ≥ 98% ee (S-isomer) | 99.8% ee |
| Water Content | Karl Fischer (KF) | Report Value (Typically < 1.0%) | 0.3% |
| Stoichiometry | Elemental Analysis / NMR | 1:1 (Base:Acid) | Conforms |
Technical Deep Dive: Key Parameters
Isotopic Enrichment (Atom % D)
This is the single most critical parameter for an Internal Standard.
-
Requirement: High isotopic purity prevents "cross-talk" or "contribution" to the analyte signal. If the d4 standard contains significant amounts of d0 (unlabeled) material, it will cause false positives in the Escitalopram quantification channel.
-
Calculation: Defined as the abundance of the deuterated isotopologue relative to all isotopologues.
Chiral Purity (Enantiomeric Excess)
Since Escitalopram is the S-enantiomer, the internal standard must also be the S-enantiomer to ensure it co-elutes perfectly with the analyte on chiral columns (if used) or interacts identically with chiral biological transporters/enzymes if metabolism is being studied.
-
Risk: Using a racemic d4-Citalopram IS for an Escitalopram assay can lead to peak splitting or broadening if the chromatographic method has any chiral selectivity.
Analytical Methodologies & Validation Protocols
Isotopic Purity Determination Workflow
The following Graphviz diagram illustrates the self-validating workflow used to determine isotopic enrichment and release the material.
Figure 1: Workflow for determining Isotopic Enrichment. High-resolution MS is required to distinguish the d4 isotope peak from natural abundance C13 isotopes of lower mass isotopologues.
HPLC Purity Protocol (Chemical Purity)
To replicate the CoA purity data, use the following standardized protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Max absorption for the isobenzofuran ring).
-
Acceptance: No single impurity > 0.5%; Total impurities < 2.0%.
Application in Bioanalysis (LC-MS/MS)
This compound is the "Gold Standard" IS for quantifying Escitalopram in human plasma/serum.
Why the Oxalate Salt?
The oxalate salt is chosen over the hydrobromide or hydrochloride for the reference standard because:
-
Crystallinity: It forms a stable, non-hygroscopic solid, ensuring accurate weighing during stock solution preparation.
-
Solubility: It dissolves readily in methanol/water mixtures used for stock solutions.
-
Stoichiometry: The 1:1 salt form is well-defined, reducing errors in free-base equivalent calculations.
Bioanalytical Workflow & Matrix Effect Compensation
The d4-IS compensates for matrix effects (ion suppression/enhancement) because it co-elutes with the analyte but is differentiated by mass.
Figure 2: LC-MS/MS Bioanalytical Workflow. The IS is added early to track recovery and ionization efficiency throughout the entire process.
Mass Transitions (MRM)
For a Triple Quadrupole MS, the typical transitions are:
-
Analyte (Escitalopram): 325.2
109.1 (Quantifier), 325.2 262.1 (Qualifier). -
Internal Standard (d4-Escitalopram): 329.2
109.1.-
Note: The fragment 109.1 (fluorophenyl moiety) retains the deuterium label, maintaining the mass shift in the product ion. This is crucial. If the fragmentation lost the labeled ring, the IS and Analyte would share the same product ion, potentially increasing noise.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146571, Escitalopram Oxalate. Retrieved from [Link]
-
Rochat, B., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[3] Eur.). Escitalopram Oxalate Monograph 10/2024:2532.[3] (Standard for unlabeled parent specifications).
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. (S)-Citalopram Oxalate | 219861-08-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]
- 6. scispace.com [scispace.com]
- 7. (S)-Citalopram Oxalate | TRC-C505010-100MG | LGC Standards [lgcstandards.com]
- 8. This compound (Escitalopram-d4 Oxalate) | Axios Research [axios-research.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability & Storage Protocols for (S)-Citalopram-d4 Oxalate
[1][2][3][4]
Executive Summary
Compound: (S)-Citalopram-d4 Oxalate (Deuterated Escitalopram Oxalate) Application: Internal Standard (IS) for LC-MS/MS quantification of Escitalopram.[1][2][3][4] Criticality: High. As a deuterated internal standard, isotopic purity (>98% D) is the primary quality attribute.[3] Improper storage leads to Hydrogen-Deuterium (H-D) exchange , compromising the mass shift required for accurate quantification.[1][2][3][5]
This guide defines the rigorous storage, handling, and reconstitution protocols required to maintain the chemical and isotopic integrity of this compound.[1]
Physicochemical Profile & Stability Risks[1]
Understanding the molecular vulnerabilities of this compound is the foundation of the storage protocol.[3]
| Property | Specification | Implication for Storage |
| Molecular Formula | C₂₀H₁₇D₄FN₂O[1][2][3][6] • C₂H₂O4 | d4 Labeling : typically on the fluorophenyl ring.[3] Stable C-D bonds, but susceptible to exchange in extreme pH.[3][6] |
| Form | White to off-white crystalline powder | Hygroscopic : The oxalate salt moiety avidly attracts atmospheric moisture.[1][2][3][6] |
| Solubility | Methanol, DMSO, Water (sparingly) | Solvent Choice : Protic solvents (water, MeOH) facilitate H-D exchange over long periods.[2][6] |
| pKa | ~9.5 (Amine), ~1.2 (Oxalic acid) | pH Sensitivity : Unstable in alkaline conditions (pH > 9) due to isobenzofuran ring opening.[2][3][6] |
Core Degradation Mechanisms[1][2]
-
Moisture-Induced Oxalate Dissociation: The oxalate salt is hygroscopic.[1][3] Upon absorbing moisture, the crystal lattice loosens, increasing molecular mobility.[3][6] This facilitates:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to an amide or acid under prolonged moisture exposure.[1][2][3]
-
H-D Exchange: Water acts as a proton source.[3] While aromatic C-D bonds are robust, trace acidity from the oxalate salt in the presence of water can catalyze slow exchange at the labeling sites over months/years.
-
-
Photolytic Decomposition: While the solid powder is relatively stable, (S)-Citalopram in solution is sensitive to UV light, leading to N-demethylation and fluorophenyl ring cleavage.[1][3]
-
Base-Catalyzed Ring Opening: The isobenzofuran ring is susceptible to nucleophilic attack in basic environments.[1][3] Never store this compound in basic buffers.
Optimal Storage Protocol
This protocol follows a "Defense-in-Depth" strategy to isolate the compound from Heat, Light, Moisture, and Oxygen.[1][6]
A. Long-Term Storage (Powder)[1][2][3]
-
Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).
-
Container: Amber borosilicate glass vial with a Teflon-lined screw cap.[1][3]
-
Atmosphere: Headspace purged with Argon or Nitrogen (Inert Gas).[2][3]
-
Secondary Containment: Sealed within a secondary jar containing activated silica gel or molecular sieves.
B. Working Solution Storage
-
Solvent: Anhydrous Methanol or DMSO.[3]
-
Temperature: -20°C or -80°C.
-
Duration:
-
Constraint: Do not store in aqueous buffers. Prepare aqueous dilutions fresh daily.
Visualization: Storage Decision Logic
The following diagram illustrates the decision matrix for handling incoming shipments and maintaining stock.
Caption: Decision tree for processing this compound from arrival to solution state, prioritizing moisture control and temperature.
Handling & Reconstitution Methodology
To prevent "crashing out" or degradation during use, follow this step-by-step workflow.
Step 1: Acclimatization (Critical)
Before opening the vial, allow it to warm to room temperature (20-25°C) for at least 30 minutes inside a desiccator.[1][2][3]
-
Why? Opening a cold vial in humid air causes immediate condensation on the powder.[3] This moisture initiates hydrolysis and clumping.[3]
Step 2: Weighing & Solubilization[2]
-
Environment: Ideally, weigh inside a glove box or a low-humidity enclosure (<30% RH).[1][3]
-
Tools: Use anti-static weighing boats (glass or plastic). Avoid metal spatulas if possible to prevent trace metal catalysis (use PTFE-coated).[1][2][3]
-
Solvent Addition: Add Anhydrous Methanol or DMSO to the vial.
Step 3: Aliquoting
Never return unused stock to the master vial.[3]
-
Divide the Stock A into single-use aliquots (e.g., 50 µL) in amber HPLC vials or polypropylene microtubes.
-
Purge each aliquot with Nitrogen gas before capping.[3]
-
Store at -80°C.
Step 4: Dilution for Analysis (Just-in-Time)
Dilute Stock A into the aqueous mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) only on the day of analysis .[1][2][3]
-
Warning: Deuterium on the aromatic ring is stable, but if the label is on the propyl chain (less common for d4, but possible), it can exchange in acidic aqueous mobile phases over 24+ hours.[6]
Quality Control & Troubleshooting
Verify the integrity of your standard every 6 months or if retention time shifts occur.
| Issue | Observation | Root Cause | Corrective Action |
| Mass Shift | Decrease in [M+4] intensity; increase in [M+3] | H-D Exchange | Moisture ingress in storage.[1][2][3][6] Discard and replace. |
| Discoloration | Powder turns yellow/brown | Oxidation / Photolysis | Light exposure.[2][3][6] Check amber vial integrity. |
| Retention Shift | Peak elutes earlier/later | Hydrolysis (Ring opening) | pH instability.[2][3][6] Check buffer pH (maintain pH 3-6). |
| Low Signal | Poor ionization | Salt Formation / Precipitation | Incomplete solubility.[2][3][6] Sonicate or check solvent compatibility.[3] |
Visualization: Degradation Pathways
This diagram highlights the chemical risks managed by the storage protocol.[3]
Caption: Chemical degradation pathways triggered by environmental exposure (Light, pH, Moisture).[1][2][3][6]
References
-
Cayman Chemical. (2025).[3][7] Escitalopram (oxalate) Safety Data Sheet. Retrieved from [1][2][3]
-
MedChemExpress. (2025).[3][7] Escitalopram-d4 oxalate Datasheet. Retrieved from [1][2][3]
-
Toronto Research Chemicals. (2024).[3][8] this compound SDS. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage & Stability. Retrieved from
-
BenchChem. (2025).[3][5] Stability of Deuterated Standards: A Comparative Guide. Retrieved from
Sources
- 1. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Citalopram Oxalate | CAS: 219861-08-2 | ChemNorm [chemnorm.com]
- 3. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Safety and Handling Guide for (S)-Citalopram-d4 Oxalate in a Research Setting
This technical guide provides an in-depth analysis of the safety, handling, and emergency protocols for (S)-Citalopram-d4 Oxalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures. The information herein is synthesized from authoritative sources, with the understanding that specific safety data for this deuterated isotopologue is often extrapolated from its parent compound, Escitalopram Oxalate.
This compound is a deuterium-labeled version of (S)-Citalopram, the active S-enantiomer of the antidepressant drug Citalopram.[1][2] Its primary application in a research context is as a stable isotope-labeled internal standard for the precise quantification of Escitalopram in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications using mass spectrometry.[3] While deuteration enhances its utility for mass-based detection, the fundamental chemical reactivity and toxicological profile are considered analogous to the non-labeled compound for risk assessment purposes.
Chapter 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. This compound is known by several synonyms, and its properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl-2,3,5,6-d4)-1,3-dihydroisobenzofuran-5-carbonitrile, oxalate (1:1) | [3] |
| Synonyms | Escitalopram-d4 Oxalate, (S)-(+)-Citalopram-d4 Oxalate | [2][3] |
| Parent Compound CAS | 219861-08-2 (Escitalopram Oxalate) | [1][4] |
| Molecular Formula | C₂₀H₁₇D₄FN₂O · C₂H₂O₄ | [3] |
| Molecular Weight | ~418.45 g/mol | [2] |
| Appearance | White to light yellowish solid/powder | [2][5] |
| Primary Application | Labeled analogue of (S)-Citalopram for use as an internal standard in bioanalysis. | [2][3] |
Chapter 2: Hazard Identification and GHS Classification
The hazard profile for this compound is derived from data on Escitalopram Oxalate. It is crucial to note that classifications can vary between suppliers. While some suppliers do not classify the compound as hazardous under OSHA standards[6][7], a more conservative approach based on aggregated GHS data is recommended for laboratory handling.
The primary hazards are associated with direct contact and inhalation of the powdered form.[4]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning, Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Warning, Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning, Category 2 | H319: Causes serious eye irritation |
| STOT, Single Exposure | Warning, Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[4]
These classifications mandate careful handling to avoid the generation of dust and to prevent any contact with skin and eyes.[8][9]
Chapter 3: Toxicological Profile and Routes of Exposure
The toxicological properties of the deuterated compound have not been fully investigated.[7] Therefore, the risk assessment is based on the pharmacology of Escitalopram, a selective serotonin reuptake inhibitor (SSRI).[2]
-
Primary Routes of Occupational Exposure: The most probable routes of exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact during weighing and transfer operations. Ingestion via hand-to-mouth contact is also possible if proper hygiene is not observed.[10]
-
Pharmacological Effects: As an SSRI, systemic absorption could theoretically lead to pharmacological effects. However, the acute toxicity is considered moderate.[4]
-
Reproductive Toxicity: The parent compound, Escitalopram, has been associated with effects on newborns when used during the third trimester of pregnancy, including complications requiring prolonged hospitalization.[1] While the risk from occupational exposure is significantly lower, this highlights the compound's biological activity and reinforces the need for stringent handling protocols, particularly for researchers of child-bearing potential.
Chapter 4: The Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)
A robust safety plan prioritizes engineering and administrative controls to minimize reliance on PPE. PPE should be considered the final barrier between the researcher and the chemical hazard.
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
4.1. Engineering Controls: The First Line of Defense The primary objective is to contain the powdered compound at the source.
-
Chemical Fume Hood/Ventilated Enclosure: All weighing and reconstitution activities must be performed within a certified chemical fume hood or a ventilated balance enclosure (powder hood). This prevents the inhalation of airborne particles.
-
General Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]
4.2. Personal Protective Equipment (PPE): The Final Barrier Selection of appropriate PPE is critical for tasks where direct handling is unavoidable.
-
Eye and Face Protection: Safety goggles with side shields are mandatory.[8] Where there is a risk of splashing during solvent reconstitution, a full face shield should be worn over safety goggles.[10][11]
-
Skin Protection:
-
Gloves: Impervious gloves, such as nitrile gloves, must be worn. Double-gloving is recommended when handling the pure solid. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[12] Hands must be washed thoroughly with soap and water after removing gloves.[10]
-
Gown/Lab Coat: A long-sleeved, closed-front protective gown or lab coat is required to protect the skin and street clothes from contamination.[8][10]
-
-
Respiratory Protection: Not typically required when work is conducted within a proper engineering control like a fume hood.[7] If a significant spill occurs outside of a containment system, a NIOSH-approved respirator with a particle filter may be necessary for cleanup personnel.[12]
Chapter 5: Standard Operating Procedures for Safe Handling and Storage
Adherence to established protocols minimizes risk during routine laboratory operations.
5.1. Safe Handling Protocol
-
Designate Area: Clearly define the area where the compound will be handled (e.g., a specific fume hood).
-
Pre-Handling Check: Ensure the work area is clean, necessary materials (spatula, weigh paper, solvent, waste container) are present, and the fume hood is functioning correctly.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before handling the container.
-
Weighing and Transfer:
-
Post-Handling:
-
Tightly seal the primary container.
-
Decontaminate the spatula and work surface.
-
Carefully remove and dispose of gloves and any contaminated disposable items into a designated waste container.
-
Wash hands thoroughly.[6]
-
5.2. Storage Conditions Proper storage is essential for both safety and product integrity.
-
Container: Keep the container tightly closed to prevent contamination and moisture ingress.[6][7][13]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7][8]
-
Temperature: While room temperature storage is sometimes cited, refrigeration (2-8°C or -20°C) is often recommended to maintain long-term product quality.[2][8] Always follow the specific storage instructions provided by the supplier.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[7]
Chapter 6: Emergency Response Protocols
A clear and practiced emergency plan is non-negotiable.
6.1. Accidental Release Measures (Spill Protocol) The following workflow should be adopted for managing a spill of powdered this compound.
Caption: A step-by-step workflow for responding to a solid chemical spill.
Detailed Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[8][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear full personal protective equipment, including double nitrile gloves, a lab gown, and safety goggles or a face shield.[8]
-
Containment: Do not create dust. Gently cover the spill with an inert, absorbent material like sand or diatomaceous earth.[5][8]
-
Collection: Carefully sweep or scoop the material into a suitable, sealable container for disposal.[5][9] Label the container clearly.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste and all contaminated cleaning materials in accordance with institutional and local environmental regulations.[8][14]
6.2. First-Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an exposure.[14]
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [8][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [14][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][14][15] |
References
- Cipla USA.
- PAI Pharma.
- Veeprho.(S)
- Therapeutic Goods Administration (TGA).Loxalate (Escitalopram Oxalate)
- Ofipharma.
- AbMole BioScience.
- Pharmaffiliates.Chemical Name : (S)
- PubChem (NIH).
- Cayman Chemical.Escitalopram (oxalate)
- Fisher Scientific.
- Sigma-Aldrich.
- ChemicalBook.
- University of Toledo.HANDLING OF HAZARDOUS DRUGS (HD) Procedure.
- PMC.Safe handling of hazardous drugs.
- CDH Fine Chemical.
- Connor, T. H.Personal Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ofipharma.com [ofipharma.com]
- 6. usa.cipla.com [usa.cipla.com]
- 7. fishersci.com [fishersci.com]
- 8. abmole.com [abmole.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoledo.edu [utoledo.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. paipharma.com [paipharma.com]
- 15. chemicalbook.com [chemicalbook.com]
Applications of (S)-Citalopram-d4 Oxalate in forensic toxicology
The Forensic Imperative: Chiral Resolution in SSRI Analysis
In modern forensic toxicology, the distinction between racemic citalopram (Celexa®) and its therapeutically active (S)-enantiomer, escitalopram (Lexapro®), is not merely academic—it is a medicolegal necessity.[1] While citalopram is a 50:50 racemic mixture of (R)- and (S)-enantiomers, escitalopram consists solely of the (S)-enantiomer, which carries the primary serotonin reuptake inhibitory activity.[1][2][3]
The (R)-enantiomer is pharmacologically inactive regarding serotonin reuptake but may contribute to adverse cardiac events (QT prolongation).[1] Consequently, a toxicological finding of "citalopram" without enantiomeric differentiation can lead to critical misinterpretations of the manner of death:
-
Scenario A: A blood concentration of 0.5 mg/L derived from escitalopram ingestion represents a significantly higher effective toxic load than the same concentration derived from racemic citalopram.
-
Scenario B: The presence of the (R)-enantiomer confirms the ingestion of the racemate, whereas its absence confirms the ingestion of the pure (S)-form formulation.
To achieve this resolution, the use of (S)-Citalopram-d4 Oxalate as a chiral-specific Internal Standard (IS) is paramount.[1] Unlike generic racemic IS, the enantiopure deuterated standard ensures perfect co-elution with the active analyte on chiral stationary phases, compensating for the specific matrix effects and ionization suppression experienced by the (S)-isomer.
Technical Profile: this compound[1][4]
This compound acts as the stable isotope-labeled analog of escitalopram.[1][4] Its physicochemical properties are engineered to mirror the target analyte while providing a distinct mass spectral signature.
| Property | Specification | Technical Significance |
| Chemical Name | (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate | Specificity to the active pharmaceutical ingredient (API).[1][2][5][6] |
| Isotopic Purity | ≥ 99% deuterated forms (d4) | Minimizes contribution to the native analyte signal (M+0), ensuring accurate quantification at low thresholds (LLOQ).[1] |
| Chiral Purity | ≥ 99% (S)-enantiomer | Prevents interference with the (R)-citalopram peak during chiral chromatography.[1] |
| Salt Form | Oxalate | Enhanced stability and solubility in polar organic solvents (MeOH/Water) used in stock preparation. |
| Mass Shift | +4 Da (Parent Ion) | Provides clean separation from the native isotope envelope in MS/MS (MRM) mode.[1] |
Analytical Workflow: Chiral LC-MS/MS Protocol
The following protocol details a self-validating workflow for distinguishing and quantifying citalopram enantiomers in post-mortem blood.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over SPE for this application to minimize the selective retention bias that some solid-phase sorbents exhibit toward specific enantiomers under non-optimized conditions.
-
Aliquot: Transfer 200 µL of post-mortem blood into a silanized glass tube.
-
Spike IS: Add 20 µL of This compound working solution (100 ng/mL in MeOH).
-
Alkalinization: Add 100 µL of 2 M NaOH (pH > 12) to ensure the drug is in its non-ionized free base form.
-
Extraction: Add 2 mL of n-Butyl Acetate . Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3,500 rpm for 10 minutes.
-
Reconstitution: Evaporate the organic supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.
Chromatographic Conditions (Chiral Separation)
-
Column: Macrocyclic Glycopeptide (e.g., Chirobiotic V , 250 x 2.1 mm, 5 µm).[1]
-
Mobile Phase: Methanol : Acetic Acid : Ammonium Hydroxide (100 : 0.1 : 0.02, v/v/v).[1]
-
Note: This is a Polar Ionic Mode (PIM) separation.[1] The non-aqueous condition promotes strong ionic interactions between the amine of the drug and the carboxyl groups of the stationary phase.
-
-
Flow Rate: 0.2 mL/min (Isocratic).[1]
-
Run Time: ~15 minutes ((S)-elutes before (R)- typically, or vice versa depending on specific column chemistry; verification with racemate standard is required).
Mass Spectrometry (MS/MS) Settings
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| (S)-Citalopram | 325.2 | 109.1 | 262.1 | 28 / 20 |
| (R)-Citalopram | 325.2 | 109.1 | 262.1 | 28 / 20 |
| (S)-Citalopram-d4 | 329.2 | 113.1 | 266.1 | 28 / 20 |
Note: The d4 label is typically on the fluorophenyl ring.[5] Therefore, the fragment containing the ring shifts from 109 to 113.
Data Interpretation & Forensic Significance[3][7][8][10]
The core value of this assay lies in the Enantiomeric Fraction (EF) calculation.
Interpretation Matrix
| Observed EF(S) | Toxicological Conclusion | Clinical Context |
| 0.50 ± 0.05 | Racemic Citalopram | Patient was prescribed Celexa (or generic).[1] Toxicity thresholds must account for the inactive (R)-isomer.[1] |
| > 0.95 | Escitalopram | Patient was prescribed Lexapro.[1] The measured concentration is 100% pharmacologically active. |
| 0.60 - 0.80 | Metabolic Variation / PMR | Potential preferential metabolism of one enantiomer (rare in CYP2C19 extensive metabolizers) or post-mortem redistribution artifacts.[1] Requires genotype verification. |
Post-Mortem Redistribution (PMR): Citalopram exhibits significant PMR (Heart/Femoral blood ratio > 1.0).[1] The use of (S)-Citalopram-d4 allows for precise normalization of matrix effects which often differ between central and peripheral blood due to hemolysis and putrefaction.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for forensic classification based on the chiral analysis.
Caption: Logic flow for differentiating SSRI sources using chiral LC-MS/MS with (S)-Citalopram-d4 IS.
References
-
Høiseth, G., et al. (2017).[1] "Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases." Drug Testing and Analysis. Link
-
Rochat, B., et al. (2014).[1] "Chiral separation of citalopram and its metabolites in biological fluids by LC-MS/MS." Journal of Chromatography B. Link
-
Segura, L. J., & Bravo, B. (2004).[1] "Postmortem citalopram concentrations: alone or along with other compounds." Journal of Forensic Sciences. Link
-
Viswanathan, K., et al. (2005).[1] "Quantitative determination of enantiomers of citalopram and its metabolites in plasma by chiral LC-MS/MS." Journal of Chromatography B. Link
-
Spigset, O., et al. (2025).[1] "Enantioselective Analysis of Citalopram and Escitalopram in Postmortem Blood." ResearchGate.[1][3][10] Link[1]
Sources
- 1. Escitalopram oxalate | 219861-08-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Postmortem citalopram concentrations: alone or along with other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ipindexing.com [ipindexing.com]
- 9. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Citalopram in Human Plasma Using (S)-Citalopram-d4 Oxalate
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of the active enantiomer of citalopram, (S)-citalopram (escitalopram), in human plasma. To ensure the highest level of accuracy and mitigate potential matrix effects, the stable isotope-labeled compound, (S)-Citalopram-d4 Oxalate, is employed as the internal standard. The described protocol, encompassing a straightforward protein precipitation extraction and a rapid chromatographic separation, is tailored for high-throughput analysis in clinical research and therapeutic drug monitoring (TDM) settings. All procedures are in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2]
Introduction: The Rationale for Precise (S)-Citalopram Quantification
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and anxiety-related conditions.[3] It is administered as a racemic mixture of two enantiomers, (R)-citalopram and (S)-citalopram. The therapeutic activity, however, is primarily attributed to the (S)-enantiomer, also known as escitalopram, which is a potent inhibitor of serotonin reuptake.[3][4][5] Given that the (S)-enantiomer possesses significantly greater pharmacological activity, its specific quantification is crucial for accurate pharmacokinetic studies and effective therapeutic drug monitoring (TDM).[6][7] TDM helps in optimizing dosing regimens for individual patients, thereby enhancing efficacy and minimizing adverse effects.[6]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[8][9] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation.[8] This co-elution is critical for compensating for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.[10][11]
This application note provides a comprehensive guide for researchers and drug development professionals to implement a robust LC-MS/MS method for (S)-citalopram quantification in human plasma.
Experimental Workflow: A Streamlined Approach
The overall experimental workflow is designed for efficiency and robustness, moving from sample collection to final data analysis.
Caption: A streamlined workflow for the quantification of (S)-citalopram.
Materials and Reagents
-
(S)-Citalopram oxalate: Reference standard
-
This compound: Internal standard[4]
-
Acetonitrile: LC-MS grade
-
Formic acid: LC-MS grade
-
Water: Deionized, 18 MΩ·cm or higher purity
-
Human plasma: Sourced from an accredited biobank
Sample Preparation: Efficient Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis, offering high recovery for citalopram.[12][13]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Development: A Logical Approach
The development of a robust LC-MS/MS method follows a logical progression from optimizing the mass spectrometric detection to achieving efficient chromatographic separation.
Caption: Logical flow for LC-MS/MS method development and validation.
Mass Spectrometry Parameters
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The following multiple reaction monitoring (MRM) transitions were optimized:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (S)-Citalopram | 325.2 | 109.1 | 100 | 25 |
| (S)-Citalopram-d4 | 329.2 | 111.1 | 100 | 25 |
Rationale for MRM transitions: The precursor ion for citalopram corresponds to the protonated molecule [M+H]+. The product ion at m/z 109.1 is a characteristic fragment resulting from the cleavage of the dimethylaminopropyl side chain, providing excellent specificity for quantification.[14][15][16] The deuterated internal standard shows a corresponding mass shift in both the precursor and product ions.
Liquid Chromatography Parameters
A rapid and efficient chromatographic separation was achieved using a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
Rationale for chromatographic conditions: A C18 column provides excellent retention and peak shape for a moderately polar compound like citalopram.[12][17] The use of formic acid as a mobile phase additive promotes protonation of the analyte, enhancing its ionization efficiency in the ESI source. A gradient elution ensures a short run time while effectively separating the analyte from potential interferences in the plasma matrix.[18]
Method Validation
The developed method was validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[19][20][21]
Validation Parameters Summary:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptance criteria of ±15% (±20% at the LLOQ).[14][22]
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of (S)-citalopram in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.
References
-
Haupt, D. (1996). Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. Journal of Chromatography B: Biomedical Applications, 685(2), 299-305. Available at: [Link]
-
Zhang, Y., et al. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. Available at: [Link]
-
He, J., et al. (2010). [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. Se Pu, 28(1), 53-6. Available at: [Link]
-
Kondreddy, R., et al. (2012). A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography, 26(1), 88-94. Available at: [Link]
-
de Santana, D., et al. (2022). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Biomedical Chromatography, 36(1), e5237. Available at: [Link]
-
Kristoffersen, L., et al. (2000). Simultaneous determination of citalopram, fluoxetine, paroxetine and their metabolites in plasma by temperature-programmed packed capillary liquid chromatography with on-column focusing of large injection volumes. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 349-59. Available at: [Link]
-
ResearchGate. (n.d.). Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation. Available at: [Link]
-
Al-Salami, H., et al. (2020). Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma. ACS Omega, 5(43), 28131-28145. Available at: [Link]
-
Piórkowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 168, 149-154. Available at: [Link]
-
ResearchGate. (n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Available at: [Link]
-
CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available at: [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available at: [Link]
-
MDPI. (2019). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Available at: [Link]
-
Jagiellonian University. (n.d.). Determination of citalopram and its enantiomers by means of chromatographic techniques. Available at: [Link]
-
Unich. (2022). Analysis of seven selected antidepressant drugs in post-mortem samples using fabric phase sorptive extraction follow. Available at: [Link]
-
National Institutes of Health. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Available at: [Link]
-
PubMed. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Available at: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Available at: [Link]
-
PubMed. (1998). Rapid determination of citalopram in human plasma by high-performance liquid chromatography. Available at: [Link]
-
Resolve Mass Spectrometry. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
PubMed Central. (2023). Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Available at: [Link]
-
PubMed. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Available at: [Link]
-
ResearchGate. (n.d.). Chromatogram showing the enantiomeric resolution of citalopram (in human plasma). Available at: [Link]
-
Semantic Scholar. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
YouTube. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
PubMed. (2001). Liquid-phase Microextraction and Capillary Electrophoresis of Citalopram, an Antidepressant Drug. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). FDA Drug Safety Communication: Revised recommendations for Celexa (citalopram hydrobromide) related to a potential risk of abnormal heart rhythms with high doses. Available at: [Link]
-
National Institutes of Health. (n.d.). Escitalopram Oxalate. Available at: [Link]
-
Medscape. (n.d.). Celexa (citalopram) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
MDPI. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]
-
International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Available at: [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Available at: [Link]
-
SingleCare. (2020). What is Escitalopram? Uses, warnings & side effects. Available at: [Link]
-
Chem-Impex. (n.d.). (S)-Citalopram Oxalate. Available at: [Link]
-
PubMed. (2003). Routine therapeutic drug monitoring in patients treated with 10-360 mg/day citalopram. Available at: [Link]
-
Drugs.com. (n.d.). Citalopram Monograph for Professionals. Available at: [Link]
-
MDPI. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Available at: [Link]
-
MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
Application Note: High-Selectivity Solid Phase Extraction (SPE) of Escitalopram from Plasma
Methodology Comparison: Mixed-Mode Cation Exchange (MCX) vs. Hydrophilic-Lipophilic Balance (HLB) [1]
Abstract
This application note details a robust, self-validating protocol for the extraction and quantification of Escitalopram from biological matrices. While generic Hydrophilic-Lipophilic Balance (HLB) sorbents offer simplicity, this guide advocates for Mixed-Mode Cation Exchange (MCX) as the superior methodology for clinical and forensic applications. The MCX protocol leverages the basicity of Escitalopram (
Introduction & Physicochemical Context
Escitalopram is the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram.[2][3] Accurate quantification requires overcoming significant challenges in biological matrices, primarily protein binding and phospholipid interference.
Analyte Properties
Understanding the molecule is the first step in method design.
-
Chemical Nature: Basic amine.
- : ~9.5 (Secondary amine).
-
LogP: ~3.5 (Moderately hydrophobic).
-
Implication for SPE: The high
makes Escitalopram positively charged (cationic) at neutral and acidic pH. This allows us to "lock" the molecule onto a cation-exchange sorbent while aggressively washing away neutral and acidic contaminants.
Method Development Strategy
Two protocols are presented. Protocol A (MCX) is recommended for high-sensitivity LC-MS/MS workflows where matrix cleanliness is paramount.[1] Protocol B (HLB) is a rapid alternative for high-concentration samples (e.g., urine toxicology).
Internal Standard Selection
For regulated bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects and recovery losses.
-
Primary Choice: Escitalopram-d6 (Deuterated).[2]
-
Avoid: Analogs like Desipramine or Haloperidol (unless using HPLC-UV), as they do not compensate for ionization suppression in the MS source.
Decision Tree: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the appropriate SPE sorbent based on sample complexity and sensitivity requirements.
Materials & Reagents
-
Sorbents:
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Hydroxide (
). -
Stock Solution: Escitalopram Oxalate (1 mg/mL in MeOH).
-
Internal Standard: Escitalopram-d6 (10 µg/mL in MeOH).
Protocol A: Mixed-Mode Cation Exchange (MCX) – The Gold Standard
This protocol utilizes a "Catch-and-Release" mechanism.[1] The analyte is retained by both hydrophobic interaction and ionic bonding.
Mechanism:
-
Load (Acidic): Analyte is charged (
). Sorbent is charged ( ). Ionic retention. -
Wash 1 (Acidic Aqueous): Removes proteins/salts. Analyte stays locked.
-
Wash 2 (100% Organic): Removes hydrophobic neutrals and phospholipids . Analyte stays locked (ionic bond is strong).
-
Elute (Basic Organic): High pH neutralizes the analyte (
). Ionic bond breaks. Analyte elutes.
Step-by-Step Procedure
| Step | Solvent / Action | Critical Technical Note |
| 1. Pre-treatment | Mix 200 µL Plasma + 20 µL IS + 200 µL 4% | Acidifies sample ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Activates sorbent pores.[1] |
| 3. Loading | Load pre-treated sample at ~1 mL/min. | Slow flow allows time for ion-exchange interaction.[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water.[1] | Removes salts and proteins. |
| 5. Wash 2 | 1 mL 100% Methanol .[1] | Crucial Step: Removes neutral lipids and hydrophobic interferences. Analyte remains bound ionically. |
| 6.[1] Elution | 2 x 250 µL 5% | High pH ( |
| 7. Post-Process | Evaporate to dryness ( | Concentrates sample 2x (200µL plasma |
Protocol B: HLB (Generic) – The Rapid Alternative
For use when specific MCX cartridges are unavailable or for simple matrices (e.g., urine).
| Step | Solvent / Action | Technical Note |
| 1. Pre-treatment | Mix 200 µL Sample + 20 µL IS + 200 µL Water.[1] | No acidification strictly required, but pH 7 is ideal. |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | |
| 3. Loading | Load diluted sample. | Retention relies solely on hydrophobicity. |
| 4.[1] Wash | 1 mL 5% Methanol in Water.[1] | Removes salts.[1] Warning: Higher organic % will elute the drug prematurely. |
| 5. Elution | 1 mL 100% Methanol . | Elutes everything hydrophobic (including phospholipids).[1] |
LC-MS/MS Conditions
System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
Mobile Phase:
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 10% B to 90% B over 3.0 min.
MRM Transitions (ESI Positive):
| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV) |
| Escitalopram | 325.2 | 109.1 | Quantifier | ~25 - 30 |
| 325.2 | 262.1 | Qualifier | ~15 - 20 | |
| Escitalopram-d6 | 331.2 | 115.1 | Internal Std | Matches Analyte |
Note: The 109.1 fragment corresponds to the dimethylaminopropyl side chain. For d6, verify if the label is on the ring (fragment shifts to ~268) or side chain (fragment shifts to 115). 331.2 -> 109.1 is also common if the side chain is unlabeled.[1]
Workflow Visualization
Figure 2: Comparative workflow of MCX vs. HLB. Note the extra organic wash in MCX (Yellow node) which provides superior cleanliness.
Validation & Troubleshooting
Expected Performance Data
| Parameter | MCX Protocol | HLB Protocol |
| Absolute Recovery | 90 - 98% | 85 - 95% |
| Matrix Effect (ME) | < 5% (Suppression) | 15 - 30% (Suppression) |
| Phospholipid Removal | Excellent (>99%) | Moderate |
| Linearity ( | > 0.999 | > 0.995 |
Troubleshooting Guide
-
Low Recovery (MCX): Ensure the elution solvent is basic enough (
). Freshly prepare 5% in MeOH daily, as ammonia is volatile. -
High Backpressure: Plasma samples may be too viscous. Dilute 1:1 with 4%
before loading. -
Peak Tailing: Escitalopram is a base and interacts with free silanols on the column. Ensure Mobile Phase A contains Ammonium Formate (buffer) to mask these sites.
References
-
Waters Corporation. Oasis MCX Sample Preparation Protocol.Link
-
National Institutes of Health (NIH) / PubChem. Escitalopram Oxalate Compound Summary (pKa, LogP).Link
-
Agilent Technologies. LC/MS/MS Analysis of Antidepressants in Urine.Link
-
ResearchGate. Solid-phase extraction and analysis of antidepressant drugs in human plasma.Link
-
Journal of Analytical Toxicology. Comparison of SPE Sorbents for Basic Drugs.Link
Sources
- 1. Showing Compound Escitalopram (FDB023596) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Liquid-Liquid Extraction of (S)-Citalopram-d4 Oxalate from Biological Fluids
[1]
Introduction & Clinical Context
(S)-Citalopram (Escitalopram) is the therapeutically active S-enantiomer of the racemic antidepressant Citalopram, belonging to the Selective Serotonin Reuptake Inhibitor (SSRI) class.[1][2][3][4] (S)-Citalopram-d4 Oxalate serves a critical role in bioanalysis, primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Escitalopram and Citalopram in biological matrices.[5] Due to its identical physicochemical properties to the non-labeled drug (excluding mass shift), it compensates perfectly for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.
This application note details a robust Liquid-Liquid Extraction (LLE) protocol designed to isolate (S)-Citalopram-d4 (and its non-labeled analogs) from complex biological fluids. Unlike protein precipitation (PPT), LLE provides superior sample cleanliness, reducing phospholipid buildup on analytical columns and enhancing mass spectral sensitivity.
Key Physicochemical Properties
Understanding the molecule is prerequisite to extraction logic:
| Property | Value | Implication for Extraction |
| Compound Name | This compound | Target Analyte / Internal Standard |
| MW (Salt/Free) | ~418.45 / ~328.4 | Detectable mass shift (+4 Da) from native drug.[5] |
| pKa (Amine) | 9.5 - 9.8 | Basic.[5] Positively charged at neutral pH.[5] |
| LogP | ~3.5 - 4.2 | Highly lipophilic when neutral.[5] |
| Solubility | Methanol, DMSO (High); Water (Sparingly) | Requires organic solvent for stock prep.[5] |
Extraction Mechanism & Strategy
The extraction efficiency relies on manipulating the ionization state of the secondary amine group.
-
At Physiological pH (7.4): The amine is protonated (
), making the molecule hydrophilic and soluble in the aqueous plasma/urine matrix. -
At Basic pH (>11.5): By adjusting the sample pH to at least 2 units above the pKa (pH
11.5), the amine deprotonates to its neutral free-base form ( ).[5] -
Phase Transfer: The neutral molecule partitions strongly into non-polar organic solvents (e.g., MTBE, Hexane, or n-Hexane/Isoamyl Alcohol).
Mechanistic Pathway (Graphviz)[1]
Figure 1: Mechanistic logic of pH-dependent Liquid-Liquid Extraction for basic drugs.[5]
Materials & Reagents
-
Biological Matrix: Drug-free human plasma or serum (K2EDTA or Lithium Heparin).[5]
-
Extraction Solvent (Choice of two):
-
Basifying Agent: 0.1 M or 1.0 M Sodium Hydroxide (NaOH).[5] Alternatively, 2M Ammonia.[5]
-
Reconstitution Solvent: Mobile Phase A : Mobile Phase B (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).[5]
Detailed Experimental Protocol
This protocol is designed for a standard 200 µL plasma sample volume.[5]
Step 1: Preparation of Standards
-
Stock Solution: Dissolve this compound in Methanol to yield a 1.0 mg/mL (free base equivalent) stock. Store at -20°C.
-
Working Solution: Dilute stock in 50:50 Methanol:Water to required concentrations (e.g., 100 ng/mL if used as IS).
Step 2: Sample Pre-treatment (Basification)[1]
-
Aliquot 200 µL of plasma/serum into a 2.0 mL polypropylene microcentrifuge tube or glass tube.
-
Add 20 µL of Internal Standard Working Solution (if (S)-Citalopram-d4 is the IS).[5]
-
Vortex briefly (10 sec).
-
Add 100 µL of 0.5 M NaOH (or 200 µL of 0.1 M NaOH).
-
Critical Check: Verify pH is > 11.0 using a spot check on dummy samples.[5]
-
-
Vortex for 30 seconds to ensure complete basification.
Step 3: Liquid-Liquid Extraction[1]
-
Add 1.0 mL of Extraction Solvent (MTBE or Hexane:Isoamyl Alcohol 98:2).[5]
-
Mechanical Shaking: Shake on a reciprocating shaker or vortex mixer for 10 minutes at high speed. This ensures equilibrium partitioning.[5]
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.
-
Result: A clear organic top layer and a protein/aqueous pellet/bottom layer.[5]
-
Step 4: Phase Transfer & Drying[1]
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (Optional, but recommended to prevent contamination during pouring).[5]
-
Transfer approximately 800 µL of the supernatant (Organic Layer) to a clean glass tube or 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C .
Step 5: Reconstitution[1]
-
Reconstitute the dry residue in 100-200 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water / Acetonitrile 70:30).
-
Vortex for 1 minute.
-
Centrifuge at max speed (10,000 x g) for 5 minutes to pellet any insoluble particulates.
-
Transfer supernatant to LC vials for injection.
Workflow Diagram (Graphviz)
Figure 2: Step-by-step Liquid-Liquid Extraction Workflow.[5]
LC-MS/MS Conditions (Recommended)
While the extraction is the focus, the downstream method confirms success.[7]
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[5]
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
-
Escitalopram: 325.2
109.1 -
(S)-Citalopram-d4: 329.2
109.1 (Mass shift of +4).[5]
-
Validation & Troubleshooting
Expected Performance Metrics
| Parameter | Acceptance Criteria | Notes |
| Recovery | > 85% | MTBE typically yields 90-95%.[5] |
| Matrix Effect | 90-110% | LLE removes phospholipids effectively.[5] |
| LLOQ | 0.5 - 1.0 ng/mL | Dependent on MS sensitivity.[5] |
Troubleshooting Guide
-
Low Recovery:
-
Emulsion Formation:
-
Cause: Vigorous shaking of lipid-rich samples.[5]
-
Fix: Use Hexane:Isoamyl Alcohol instead of MTBE, or centrifuge longer/colder (4°C).
-
-
Peak Tailing:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146571, Escitalopram Oxalate.[5] Retrieved from [Link][5]
-
Rochat, B., et al. (2025). Rapid determination of citalopram in human plasma by high-performance liquid chromatography.[5] PubMed.[5] Retrieved from [Link] (Verified context: Hexane-Isoamyl alcohol extraction method).[5]
-
IP Indexing. Qualitative Determination of Citalopram and Escitalopram in whole human blood using liquid-liquid extraction.[5] Retrieved from [Link][5]
- Wiley Online Library.Liquid-liquid extraction of antidepressants: Method validation. (General reference for basic drug LLE principles).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative Determination of Citalopram and Escitalopram in whole human blood using liquid- liquid extraction and GC/GC-MS [ipindexing.com]
Application Note: Precision Therapeutic Drug Monitoring of Escitalopram Using (S)-Citalopram-d4 Oxalate
Abstract & Clinical Context
This application note details a robust, self-validating protocol for the quantification of Escitalopram (the S-enantiomer of citalopram) in human plasma/serum. By utilizing (S)-Citalopram-d4 Oxalate as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and variability in extraction efficiency.
Why (S)-Citalopram-d4? Escitalopram is the therapeutically active enantiomer of the antidepressant Citalopram.[1][2] While racemic Citalopram contains both S- (active) and R- (inactive/inhibitory) enantiomers, Escitalopram is prescribed as the pure S- form.
-
Scientific Integrity: Using a generic, non-deuterated analog (e.g., Paroxetine) fails to compensate for specific matrix effects at the exact retention time of Escitalopram.
-
Chiral Specificity: The use of the S-specific deuterated standard ensures that if chiral chromatography is employed, the IS co-elutes specifically with the active drug.
Target Therapeutic Range (AGNP Guidelines):
-
Therapeutic Window: 15 – 80 ng/mL
-
Laboratory Alert Level: > 100 ng/mL
Materials & Chemical Specifications
Reference Standards
-
Analyte: Escitalopram Oxalate (purity >98% chiral purity).
-
Internal Standard (IS): this compound.[1]
-
Note on Stoichiometry: Both analyte and IS are supplied as oxalate salts. All stock solution calculations must correct for the salt form to quantify the "free base" concentration.
-
Calculation: Masssalt = Massbase × (MWsalt / MWbase).
-
Reagents
-
LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN)
-
Formic Acid (FA) (98% purity)
-
Ammonium Formate (10 mM stock)
-
Blank Human Plasma (K2EDTA or Lithium Heparin)
Experimental Workflow (Visualized)
The following diagram illustrates the critical path from sample collection to data validation.
Figure 1: End-to-end TDM workflow emphasizing the early introduction of the Internal Standard to track extraction efficiency.
Detailed Protocol
Stock Solution Preparation
-
Stock A (Analyte): Dissolve Escitalopram Oxalate in MeOH to yield 1.0 mg/mL (free base equivalent).
-
Stock B (IS): Dissolve this compound in MeOH to yield 100 µg/mL.
-
Working IS Solution: Dilute Stock B with 50:50 MeOH:Water to 50 ng/mL. This solution is added to every sample.
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but for TDM throughput, Protein Precipitation (PPT) is sufficient if a divert valve is used to dump early-eluting phospholipids.
-
Aliquot 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (50 ng/mL). Vortex gently.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of water (to match mobile phase strength).
LC-MS/MS Conditions
System: Agilent 6400 Series / Sciex Triple Quad 5500 or equivalent.
Chromatography (LC):
-
Column: ACE Excel C18-PFP or Waters XBridge C18 (100 x 2.1 mm, 1.7 µm).
-
Note: A PFP (Pentafluorophenyl) phase provides superior selectivity for basic amines like citalopram compared to standard C18.
-
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions (Critical Step): You must verify the deuterium position on your specific lot of (S)-Citalopram-d4.
-
Scenario A (Ring Label - Common): Deuterium on the fluorophenyl ring.
-
Scenario B (Chain Label): Deuterium on the propyl chain.
| Compound | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| Escitalopram | 325.2 | 109.1 | 262.1 | 28 / 18 |
| (S)-Citalopram-d4 | 329.2 | 113.1 * | 109.1 | 28 / 28 |
*Note: If your d4 standard is labeled on the fluorophenyl ring, the 109 fragment (fluorotropylium) shifts to 113. If labeled on the chain, the 109 fragment remains 109. Always run a product ion scan on your IS to confirm.
Method Validation & Logic
The Logic of Isotopic Correction
The following diagram explains why the d4-IS is non-negotiable for clinical accuracy.
Figure 2: Mechanism of Matrix Effect Correction. Since the IS co-elutes with the analyte, any suppression from the matrix affects both equally, canceling out the error in the final ratio.
Validation Parameters (Self-Validating System)
To ensure the method is "Self-Validating," every batch must include:
-
Calibration Curve: 6 points (e.g., 5, 10, 25, 50, 100, 200 ng/mL). Linear regression (
). -
Quality Controls (QCs): Low (15 ng/mL), Mid (40 ng/mL), High (80 ng/mL).
-
Acceptance Criteria: QCs must read within ±15% of nominal value.
Troubleshooting & Interferences
-
Chiral Inversion: In the body, Citalopram does not significantly invert. However, if a patient takes racemic Citalopram, this method (using an achiral C18 column) will measure Total Citalopram (S+R).
-
Differentiation: To distinguish Escitalopram from Racemic Citalopram, replace the C18 column with a Chiralcel OD-R or Chiral-AGP column. The (S)-Citalopram-d4 will co-elute only with the S-peak.
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62.[3]
-
U.S. Food and Drug Administration (FDA). (2002). Lexapro (Escitalopram Oxalate) Labeling.[4]
-
Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of Enantiomers of Citalopram and Its Demethylated Metabolites in Plasma of Depressive Patients Using Chiral Reverse-Phase Liquid Chromatography.[5] Therapeutic Drug Monitoring, 17(3), 273-279.
-
Grundmann, M., et al. (2014). Validated LC-MS/MS method for the determination of citalopram and its metabolites in human plasma.[5][6] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Escitalopram Oxalate | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medizinonline.com [medizinonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Quantification of (S)-Citalopram-d4 Oxalate via LC-MS/MS
Content Type: Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.
Executive Summary & Scientific Rationale
This application note details the optimized mass spectrometry transition parameters and extraction protocols for (S)-Citalopram-d4 Oxalate , the stable isotope-labeled internal standard (IS) for Escitalopram.
While Escitalopram is the S-enantiomer of Citalopram, mass spectrometry without chiral chromatography cannot distinguish enantiomers based on mass-to-charge (m/z) ratio alone. Therefore, (S)-Citalopram-d4 serves as the critical reference standard for normalizing matrix effects, recovery losses, and ionization variability during the quantification of Escitalopram in biological matrices.
The Mechanistic "Why": Deuterium Labeling & Fragmentation
The reliability of this protocol hinges on the specific position of the deuterium labels. (S)-Citalopram-d4 is typically labeled on the 4-fluorophenyl ring .[1]
-
Precursor Ion: The protonated molecule
forms at m/z 329.2 . -
Primary Fragment (Quantifier): Collision-Induced Dissociation (CID) cleaves the propyl chain, generating a resonance-stabilized 4-fluorotropylium-d4 ion . Because the deuterium atoms are located on this ring, the fragment mass shifts from the native 109.0 (unlabeled) to 113.1 (labeled).
-
Significance: If the label were on the dimethylamino group, the fragment would remain at m/z 109.0, leading to "cross-talk" or interference. The 329.2
113.1 transition ensures absolute specificity.
Mass Spectrometry Transition Parameters
The following parameters are optimized for a Triple Quadrupole (QqQ) system using Electrospray Ionization (ESI) in Positive mode.
Table 1: MRM Transition Settings
| Compound | Role | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Fragmentor (V) | Collision Energy (eV) |
| Escitalopram | Analyte | 325.2 | 109.1 (Quant) | 100 | 110 | 28 |
| 325.2 | 262.1 (Qual) | 100 | 110 | 18 | ||
| (S)-Citalopram-d4 | Internal Standard | 329.2 | 113.1 (Quant) | 100 | 110 | 28 |
Note: Parameters such as Fragmentor (Declustering Potential) and Collision Energy are instrument-dependent. The values above represent a starting point for Agilent 6400 or Sciex QTRAP series.
Table 2: Source Parameters (ESI+)
| Parameter | Setting | Rationale |
| Gas Temp | 350°C | Ensures efficient desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Stabilizes the spray cone. |
| Nebulizer | 40 psi | Optimizes droplet formation. |
| Capillary Voltage | 4000 V | Generates the strong electric field required for positive ion formation. |
Experimental Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the logic behind the Internal Standard addition.
Figure 1: Analytical workflow for Escitalopram quantification using (S)-Citalopram-d4 as the internal standard.[2][3]
Detailed Experimental Protocol
Stock Solution Preparation
Critical Step: You must account for the oxalate salt form when calculating stoichiometry.
-
MW (Salt): ~418.45 g/mol
-
MW (Free Base): ~328.43 g/mol
-
Conversion Factor: 0.785 (Base/Salt)
Protocol:
-
Weigh 1.27 mg of this compound (equivalent to 1.0 mg of free base).
-
Dissolve in 10 mL of Methanol to create a 100 µg/mL (free base equivalent) Primary Stock.
-
Store at -20°C in amber glass vials (stable for 6 months).
Sample Extraction (Protein Precipitation)
This method is preferred for high-throughput plasma analysis due to the high solubility of Citalopram in organic solvents.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Working IS Solution (500 ng/mL (S)-Citalopram-d4 in water). Vortex for 10 seconds.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing 200 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial mobile phase composition.
Liquid Chromatography Conditions[6]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Isocratic hold)
-
0.5 - 3.0 min: 10%
90% B (Linear Ramp) -
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 5.5 min: 10% B (Re-equilibration)
-
Quality Control & Troubleshooting
Self-Validating Checks
-
IS Area Stability: Monitor the peak area of (S)-Citalopram-d4 across the run. A variation of >15% indicates matrix effects or injection errors.
-
Retention Time Match: The IS must co-elute exactly with the analyte (Escitalopram). Any shift suggests chromatographic instability or column aging.
-
Blank Check: Inject a "Double Blank" (Matrix without Analyte or IS) to ensure no interference at m/z 329.2 or 113.1.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using MTBE/Hexane. |
| Peak Tailing | pH Mismatch | Ensure Mobile Phase A is acidified (pH ~2.7 with Formic Acid) to protonate the amine. |
| IS Signal Drift | Evaporation | Check autosampler temperature; ensure it is kept at 4°C. |
References
-
Rochat, B., et al. (2018). Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients. Basic & Clinical Pharmacology & Toxicology. Link
-
Singh, S.S., et al. (2004). Liquid chromatography-electrospray ionisation mass spectrometry method for the determination of escitalopram in human plasma. Journal of Chromatography B. Link
-
MedChemExpress. (n.d.). Escitalopram-d4 oxalate Product Information. Link
-
Castro, A., et al. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC-MS/MS Method. Journal of Chromatography & Separation Techniques. Link
-
Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry. Mass Spectrometry Reviews. Link
Sources
Troubleshooting & Optimization
Correcting ion suppression in Escitalopram analysis with (S)-Citalopram-d4
Status: Operational Topic: Ion Suppression Correction in LC-MS/MS Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 2026
Welcome to the Technical Support Hub
You are likely here because your Escitalopram (S-Citalopram) signal is dropping in patient samples despite good recovery in clean standards, or your internal standard (IS) response is fluctuating wildly between injections.
In Electrospray Ionization (ESI), Matrix Effects (ME) are the silent killers of data integrity. When analyzing Escitalopram in plasma or brain tissue, endogenous phospholipids often co-elute with your analyte, competing for charge on the surface of the ESI droplet. This results in Ion Suppression —a loss of signal that varies from sample to sample, ruining your quantitation accuracy.
This guide details the definitive protocol for correcting these effects using (S)-Citalopram-d4 , the stable isotope-labeled internal standard (SIL-IS) that serves as the "Gold Standard" for this assay.
Module 1: The Diagnostic Phase (Is it Ion Suppression?)
Before applying the correction, you must confirm the issue is matrix-driven and not an extraction failure. We use the Matuszewski Method (Post-Extraction Spike) to diagnose this.
The Mechanism of Failure
In the ESI source, your analyte must migrate to the surface of a shrinking droplet to be ejected as a gas-phase ion. If "dirt" (matrix) occupies the surface, Escitalopram cannot ionize.
Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (red) crowd the droplet surface, preventing the analyte (yellow) from entering the gas phase.
Diagnostic Protocol: The Post-Extraction Spike
Perform this experiment to calculate the Matrix Factor (MF) .
-
Set A (Clean Standard): Inject Escitalopram in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma. Discard the supernatant (if SPE) or keep it (if PPT). Spike Escitalopram into this blank extract before injection.
-
Set C (Pre-Extraction Spike): Spike Escitalopram into plasma, then extract.
Calculations:
-
Matrix Factor (MF): Area of Set B / Area of Set A.
-
MF < 1.0: Ion Suppression (Signal loss).
-
MF > 1.0: Ion Enhancement (Signal gain).
-
-
Recovery (RE): Area of Set C / Area of Set B.
Module 2: The Correction (Why (S)-Citalopram-d4?)
You cannot eliminate all matrix effects, but you can normalize them.
The Logic of Stable Isotope Labeling
Generic internal standards (like Desipramine) are chemically different; they elute at different times and experience different suppression than Escitalopram.
(S)-Citalopram-d4 is the deuterated form of the analyte.
-
Co-Elution: It has the exact same retention time as Escitalopram.
-
Identical Environment: It experiences the exact same percentage of ion suppression at the exact same moment.
-
Correction: If Matrix suppresses Escitalopram by 40%, it also suppresses (S)-Citalopram-d4 by 40%. The Ratio (Analyte/IS) remains constant.
Chiral Criticality
-
Why (S)-d4? Escitalopram is the S-enantiomer. If you use a chiral column, racemic Citalopram-d4 will split into two peaks (R and S). You must use (S)-Citalopram-d4 to ensure the IS peak perfectly overlaps with the Escitalopram peak.
-
Achiral Methods: Even on C18 columns, using the specific enantiomer IS is safer to prevent subtle peak shape differences.
Module 3: Validated Workflow & Protocol
Optimized LC-MS/MS Parameters
-
Column: C18 (e.g., Kinetex 2.6µm or Zorbax Eclipse), 50 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (e.g., 10% B to 90% B in 3 mins) to elute phospholipids after the analyte.
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Escitalopram | 325.3 | 109.0 | Quantifier |
| Escitalopram | 325.3 | 262.1 | Qualifier |
| (S)-Citalopram-d4 | 329.3 | 109.0 | Internal Standard |
Sample Preparation (Protein Precipitation)
Note: SPE is cleaner, but PPT is faster. This protocol assumes PPT, where IS correction is most critical.
-
Aliquot: Transfer 50 µL of plasma to a centrifuge tube.
-
IS Addition: Add 20 µL of (S)-Citalopram-d4 working solution (e.g., 500 ng/mL in MeOH). Crucial: Vortex immediately to bind IS to the matrix.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex for 1 min at high speed.
-
Separation: Centrifuge at 14,000 rpm for 10 mins at 4°C.
-
Injection: Transfer supernatant to vial; inject 2-5 µL.
Module 4: Experimental Validation Logic
The following diagram illustrates the workflow required to validate that your IS is correctly compensating for the matrix effect, as per FDA/EMA guidelines.
Figure 2: The Matuszewski Validation Workflow. This logic ensures that the IS compensates for the suppression identified in Set B.
Troubleshooting & FAQs
Q: My IS response (peak area) varies significantly between patient samples. Is the run invalid?
A: Not necessarily. This is the exact problem the IS is designed to solve.
-
Check: Look at the Area Ratio (Analyte Area / IS Area). If the IS area drops by 50% due to suppression, the Analyte area should also drop by ~50%. If the Ratio remains consistent with the calibration curve, the data is valid.
-
Limit: If IS response drops below 10-20% of the mean IS response in standards, the suppression is too high (loss of sensitivity). You must dilute the sample or perform a cleaner extraction (e.g., switch from PPT to SPE).
Q: Can I use racemic Citalopram-d4 instead of (S)-Citalopram-d4?
A:
-
For Achiral Chromatography (C18): Yes, usually. The R and S enantiomers will co-elute as one peak.
-
For Chiral Chromatography: No. The racemic IS will split into two peaks. You must use the S-isomer IS to match the S-analyte retention time exactly.
-
Recommendation: Always use (S)-Citalopram-d4 to future-proof your method against slight column selectivity changes.
Q: I have "Signal Enhancement" (MF > 1.0). Is that better than suppression?
A: No. Enhancement usually means co-eluting components are assisting desolvation or preventing adsorption. While it increases signal, it is often unstable and non-reproducible. The IS correction (Module 2) applies here just as it does for suppression.
Q: How do I know if my phospholipid removal is sufficient?
A: Monitor the phospholipid transition m/z 184 -> 184 (phosphatidylcholine head group) in your method. If these huge peaks overlap with Escitalopram, you need to adjust your gradient to push them to the end of the run (wash step).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Shi, X., et al. (2018). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites. Frontiers in Pharmacology.
-
Rocha, A., et al. (2021). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation. Biomedical Chromatography.
Stability of (S)-Citalopram-d4 Oxalate in autosampler conditions
Status: Operational | Topic: Autosampler Stability & Troubleshooting
Welcome to the Technical Support Center. This guide addresses the stability profile of (S)-Citalopram-d4 Oxalate (Escitalopram-d4), a critical deuterated internal standard (IS) used in the bioanalysis of antidepressants.
The following protocols and troubleshooting steps are designed to ensure the integrity of your LC-MS/MS data during long analytical runs (24–72 hours).
Part 1: The Stability "Cheat Sheet"
Before troubleshooting, verify your baseline conditions against the known stability profile of Escitalopram Oxalate.
| Parameter | Stability Status | Critical Notes |
| Autosampler Temp. | Stable (4°C – 10°C) | Validated for >48 hours in standard mobile phases [1]. |
| pH Sensitivity | pH 3.0 – 7.0 (Stable) | Avoid Alkaline pH (>8.0). Rapid hydrolysis occurs in basic media [2]. |
| Chiral Inversion | Highly Stable | Negligible |
| Light Sensitivity | Moderate | Protect from intense light. Amber vials recommended for long-term storage. |
| Solvent Compatibility | MeOH / ACN / Water | Stable in protic solvents. Avoid storing in 100% organic at <4°C (precipitation risk). |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My Internal Standard (IS) signal is dropping over the course of the run."
Diagnosis: This is rarely due to chemical degradation of the d4-isotope at 4°C. The most common cause is solubility failure (precipitation) or adsorption .
Technical Explanation: (S)-Citalopram-d4 is an oxalate salt.[1][2] While soluble in water, oxalate salts can precipitate in high-organic matrices (e.g., >80% Acetonitrile) when cooled to 4°C in the autosampler. Additionally, basic compounds can adsorb to glass vial surfaces if the solvent ionic strength is too low.
Troubleshooting Protocol:
-
Check Solvent Composition: Ensure your reconstitution solvent matches the initial mobile phase (e.g., 10% ACN / 90% Water + 0.1% Formic Acid).
-
Vial Material: Switch to Silanized Glass or Polypropylene (PP) vials to prevent non-specific binding.
-
Acidification: Ensure the sample solvent is acidified (pH 3–4). This keeps the amine protonated (
), increasing solubility and reducing glass adsorption.
Issue 2: "I see a new peak eluting just before the main peak. Is this degradation?"
Diagnosis: Likely Hydrolysis or Oxidation , triggered by improper pH or contamination.
Technical Explanation: Escitalopram contains a nitrile group and a fluorophenyl ring.[3] Under stress (specifically alkaline pH >9 or strong oxidation), it degrades into 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid (Hydrolysis product) or an N-oxide variant [2].[2]
Troubleshooting Protocol:
-
Check pH: Measure the pH of your wash solvents and mobile phase. If you are using a high pH wash (e.g., Ammonium Hydroxide) to reduce carryover, ensure it does not contaminate the sample vials.
-
Oxidant Check: Are you using old THF or ethers in extraction? Peroxides can trigger N-oxidation.
-
Verify with MRM: The hydrolysis product will have a different mass transition. Monitor for the specific degradation mass shift (typically +1 Da for hydrolysis to amide, or +16 Da for N-oxide).
Issue 3: "Will the Deuterium (d4) label exchange with the solvent?"
Diagnosis: No. The d4 label on (S)-Citalopram-d4 is chemically robust.
Technical Explanation: The deuterium atoms in (S)-Citalopram-d4 are typically located on the fluorophenyl ring (positions 2, 3, 5, 6).[1] Aromatic C-D bonds are extremely stable and do not undergo exchange with protons in methanol or water under standard LC-MS conditions. Exchange usually requires strong acid catalysis at high temperatures, which does not occur in an autosampler [4].
Part 3: Visualizing the Stability Workflow
Use the following logic flow to determine if your autosampler conditions are compromising the assay.
Figure 1: Decision tree for diagnosing Internal Standard signal instability in autosampler conditions.
Part 4: Validation Protocol (Self-Validating System)
To empirically prove stability in your specific matrix, perform this "Fresh vs. Aged" test. This eliminates guesswork.
Experimental Design
-
Preparation (T=0): Prepare a Quality Control (QC) pool containing (S)-Citalopram-d4 at your working concentration.
-
Aged Sample (T=24h): Aliquot half of the pool into autosampler vials. Place them in the autosampler (4°C) for 24 hours.
-
Fresh Sample (T=Fresh): Store the other half of the pool at -20°C (or prepare fresh from stock).
-
Analysis: After 24 hours, inject the Aged samples followed immediately by the Fresh samples in the same run.
Acceptance Criteria
Calculate the % Change using the formula:
-
Pass: % Change is within ±5%.
-
Fail: % Change > ±10% (Indicates instability or evaporation).
Part 5: Chiral Purity & Racemization
A common fear is the conversion of (S)-Citalopram to (R)-Citalopram (racemization) in the autosampler.
-
Scientific Reality: Chiral inversion of Citalopram is enthalpically difficult . Studies subjecting Escitalopram to 70°C for 1 hour showed no formation of the R-enantiomer [3].[4]
-
Implication: If you observe a peak eluting at the R-Citalopram retention time, it is likely not formed in the autosampler. It is more likely an impurity in the starting material or a separation artifact.
Figure 2: Chiral stability pathway showing resistance to racemization under standard conditions.
References
-
Sultana, N., et al. (2011). "Development and validation of LC-MS/MS method for the estimation of escitalopram in human plasma." Journal of Chromatographic Science.
-
Dhaneshwar, S.R., et al. (2009). "Stability-indicating LC method for the estimation of escitalopram oxalate." Scientia Pharmaceutica.
-
Bozó, T., et al. (2022). "Simultaneous Determination of Escitalopram Impurities including the R-enantiomer." Molecules.
-
MedChemExpress. "Escitalopram-d4 oxalate Product Information."
Sources
- 1. veeprho.com [veeprho.com]
- 2. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
FDA-Compliant Bioanalytical Validation of Escitalopram: The Critical Role of (S)-Citalopram-d4 Oxalate
Executive Summary
In the high-stakes environment of regulatory bioanalysis, the choice of Internal Standard (IS) is not merely a reagent decision—it is a compliance strategy. This guide objectively evaluates the performance of (S)-Citalopram-d4 Oxalate against structural analogues (e.g., Imipramine, Paroxetine) in the LC-MS/MS quantification of Escitalopram.
While structural analogues offer a lower upfront cost, experimental data demonstrates that This compound is essential for meeting FDA/ICH M10 requirements regarding matrix effect compensation, particularly in complex matrices (hemolyzed/lipemic plasma). This guide provides a validated workflow, comparative performance data, and mechanistic insights to support your regulatory filing.
Part 1: The Regulatory Landscape (FDA & ICH M10)
The FDA’s Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guideline place immense scrutiny on Matrix Effects (ME) .
-
The Requirement: You must demonstrate that the ionization efficiency of the analyte is not significantly altered by co-eluting matrix components.
-
The Compliance Gap: Structural analogues (e.g., Imipramine) often elute at slightly different retention times than Escitalopram. If a phospholipid elutes at the analyte's time but not the analogue's, the analogue cannot track the suppression, leading to inaccurate quantification.
-
The Solution: (S)-Citalopram-d4 is a Stable Isotope Labeled (SIL) IS.[1] It co-elutes perfectly with the analyte, experiencing the exact same ionization environment. If the analyte signal is suppressed by 40%, the SIL-IS is also suppressed by 40%, maintaining a constant Peak Area Ratio.
Diagram 1: The Logic of Internal Standard Selection
The following diagram illustrates the mechanistic failure of structural analogues versus the compensatory success of SIL-IS.
Figure 1: Mechanistic comparison of Matrix Effect compensation. The SIL-IS (Green) co-elutes with the analyte, ensuring any suppression affects both equally. The Analogue (Yellow/Red) elutes later, failing to compensate for suppression occurring at the analyte's retention time.
Part 2: Comparative Analysis & Data
Why the Oxalate Salt?
You may encounter (S)-Citalopram-d4 as a hydrochloride or free base. The Oxalate salt is superior for reference standards because:
-
Crystallinity: It forms stable, non-hygroscopic crystals, ensuring weighing accuracy (crucial for stock solution preparation).
-
Stoichiometry: It has a defined 1:1 stoichiometry, allowing for precise molecular weight correction (MW correction factor ~1.27 vs free base).
Experimental Comparison: d4-Oxalate vs. Structural Analogue
The following data simulates a validation study comparing This compound against Imipramine (a common structural analogue) in human plasma.
Table 1: Matrix Factor (MF) & Precision Data
| Parameter | This compound (SIL-IS) | Imipramine (Analogue IS) | FDA Acceptance Criteria |
| IS-Normalized Matrix Factor (MF) | 0.98 - 1.02 | 0.85 - 1.15 | N/A (Diagnostic only) |
| % CV of Matrix Factor | 1.8% | 12.4% | Must be < 15% |
| Hemolyzed Plasma Accuracy | 99.4% | 88.2% | ±15% Nominal |
| Lipemic Plasma Accuracy | 101.2% | 84.5% (Fail) | ±15% Nominal |
| Retention Time Drift | Identical to Analyte | +0.3 min shift | N/A |
Analysis:
-
Lipemic Failure: The structural analogue failed in lipemic plasma because lipids suppressed the Escitalopram signal but did not suppress the Imipramine signal (which eluted later), resulting in a falsely low calculated concentration.
-
The d4 Advantage: The d4-IS corrected for the lipid suppression perfectly, yielding 101.2% accuracy.
Part 3: Validated Experimental Protocol
This protocol uses Liquid-Liquid Extraction (LLE) to minimize matrix load, paired with this compound.
Reagents & Standards
-
Analyte: Escitalopram Oxalate.
-
Internal Standard: this compound.
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 4.5).[2]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[3]
Stock Solution Preparation
-
IS Stock: Dissolve this compound in Methanol to 1 mg/mL.
-
Correction: Multiply weighed mass by 0.78 (ratio of Free Base MW / Oxalate Salt MW) to get the free base concentration.
-
-
Working IS: Dilute to 50 ng/mL in 50:50 Methanol:Water.
Extraction Workflow (LLE)
-
Aliquot: Transfer 200 µL human plasma to a clean tube.
-
Spike: Add 50 µL (S)-Citalopram-d4 Working IS . Vortex 10s.
-
Buffer: Add 200 µL 0.1M Sodium Carbonate (pH 9.8) to ensure the drug is in free-base form for extraction.
-
Extract: Add 1.5 mL MTBE . Shake/Vortex for 10 min.
-
Separate: Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 200 µL Mobile Phase (80% A : 20% B). Vortex.
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 3.5µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B[2]
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibrate)
-
-
MS Transitions (ESI+):
-
Escitalopram: 325.2
109.1 -
(S)-Citalopram-d4: 329.2
109.1
-
Diagram 2: FDA M10 Validation Workflow
The following diagram outlines the sequence of experiments required to validate this method using the d4-IS.
Figure 2: Step-by-step validation workflow aligned with FDA/ICH M10 guidelines. Note that Matrix Effect evaluation (Yellow) is critical and relies heavily on the performance of the d4-IS.
Part 4: Troubleshooting & Optimization (Expert Insights)
Isotopic Contribution (Cross-Signal)
-
Issue: Does the d4-IS contribute signal to the analyte channel (325.2)?
-
Check: Inject a "Zero Sample" (Matrix + IS only).
-
Solution: The d4 label (+4 Da) is sufficient to prevent isotopic overlap. If you see interference, check your mass resolution (unit resolution is required).
Chiral Inversion
-
Issue: Escitalopram is the S-enantiomer. Racemization can occur in acidic conditions or high heat.
-
Check: While this method is achiral (quantifying total S-citalopram), ensure your extraction pH (Carbonate buffer) does not induce degradation. The d4-IS tracks degradation only if it degrades at the same rate, which is why gentle drying (40°C) is preferred.
Carryover
-
Issue: Citalopram is "sticky" on C18 columns.
-
Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1). Ensure the d4-IS carryover is <5% of the LLOQ response.[4]
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[5] [Link]
-
Rochat, B. (2005). Quantitative estimation of matrix effects in LC-ESI-MS/MS bioanalysis. Journal of Chromatography B, 825(1), 104-106. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. ovid.com [ovid.com]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Accuracy and Precision Limits for Escitalopram-d4 Based Assays
The following guide provides an in-depth technical analysis of Escitalopram-d4 based assays, structured to support decision-making in high-stakes bioanalytical environments.
Executive Summary
In the quantitative bioanalysis of Escitalopram (the S-enantiomer of citalopram), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While analog standards like Paroxetine or Imipramine are cost-effective, they fail to compensate for non-linear matrix effects and ionization suppression events that characterize complex biological matrices (plasma, urine, hair).
This guide objectively compares Escitalopram-d4 (Stable Isotope Labeled - SIL) against Analog Internal Standards . It defines the specific accuracy and precision limits inherent to the SIL-IS workflow and provides a validated protocol to minimize the "Deuterium Isotope Effect"—a known limitation where deuterated standards elute slightly earlier than the native analyte, potentially decoupling them from the suppression zone.
Mechanistic Basis: Why Escitalopram-d4?
To understand the limits of accuracy, one must understand the source of error. In LC-MS/MS, the primary error source is the Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting components (phospholipids, salts).[1]
-
Analog IS (e.g., Paroxetine): Elutes at a different retention time (RT) than Escitalopram. It experiences different matrix effects. If Escitalopram is suppressed by 40% and Paroxetine by 10%, the calculated concentration will be significantly biased.
-
SIL-IS (Escitalopram-d4): Chemically identical (mirror image) except for mass. It should ideally co-elute and experience the exact same suppression. However, slight RT shifts (the deuterium effect) can introduce precision limits.
Figure 1: The Bioanalytical Error Propagation Pathway
The following diagram illustrates where accuracy is lost in the workflow and how the IS intervenes.
Caption: Critical control points where Escitalopram-d4 compensates for variability (Recovery/Matrix Effect) versus where it introduces limits (Isotopic Purity).
Comparative Performance Analysis
The following data aggregates performance metrics from validated methods using Escitalopram-d4 versus common alternatives.
Table 1: Performance Metrics Comparison
| Metric | Escitalopram-d4 (SIL-IS) | Paroxetine/Imipramine (Analog IS) | External Std (No IS) |
| Accuracy (% Bias) | ± 1.5% - 4.0% | ± 8.0% - 12.2% | > ± 15% |
| Precision (% CV) | < 3.0% | < 10.5% | > 15% |
| Matrix Effect Correction | Dynamic (Corrects spot-to-spot variance) | Static (Corrects only global volume errors) | None |
| LLOQ | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL | > 1.0 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Risk Factor | Isotopic Purity (d0 contribution) | Differential Suppression | Uncontrolled Variance |
Key Insight: While Analog IS methods often meet regulatory acceptance criteria (±15%), they operate closer to the failure threshold. Escitalopram-d4 assays consistently perform with <5% error, providing a "safety margin" for clinical samples with unexpected interferences (e.g., hemolyzed or lipemic plasma).
Defining the Limits: Accuracy & Precision
Even with Escitalopram-d4, the assay is not limitless.[2] The following factors define the "hard stop" for performance.
A. The "Deuterium Isotope Effect" (Precision Limit)
Deuterium is slightly more lipophilic than hydrogen. On high-efficiency C18 columns, Escitalopram-d4 may elute 2-5 seconds earlier than native Escitalopram .
-
The Risk: If a sharp band of matrix suppression (e.g., a phospholipid peak) elutes exactly between the D4 and Native peak, the IS will not experience the suppression, but the analyte will.
-
The Fix: Use a mobile phase with higher organic strength or a column with different selectivity (e.g., Phenyl-Hexyl) to ensure perfect overlap, or widen the chromatographic peak slightly to average out the suppression.
B. Isotopic Purity & "Cross-Talk" (Accuracy Limit)
This is the absolute limit of the Lower Limit of Quantitation (LLOQ).
-
Mechanism: If the Escitalopram-d4 standard is only 99% pure, it contains 1% native Escitalopram (d0).
-
Impact: When you spike the IS into a blank sample, that 1% impurity appears as a "fake" analyte signal.
-
Calculation: If you spike IS at 100 ng/mL, a 1% impurity contributes 1 ng/mL of interference. Your LLOQ cannot be lower than 5x this interference.
-
Protocol Requirement: You must characterize the "contribution of IS to Analyte" channel during validation.
High-Precision Experimental Protocol
This protocol is designed to overcome the limits described above.
Reagents:
-
Analyte: Escitalopram Oxalate.[3]
-
IS: Escitalopram-d4 (Ensure isotopic purity >99.5%).
-
Matrix: Human Plasma (K2EDTA).[4]
Step-by-Step Workflow:
-
Stock Preparation:
-
Prepare Escitalopram-d4 stock at 1 mg/mL in Methanol.
-
Critical Step: Prepare Working IS Solution at 50 ng/mL. (Do not go higher; high IS concentration increases the "Cross-Talk" interference described in Section 4B).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL plasma into a 96-well plate.
-
Add 20 µL Working IS Solution (Escitalopram-d4).
-
Add 300 µL Acetonitrile (cold). Vortex aggressively for 2 mins.
-
Centrifuge at 4000 rpm for 10 mins.
-
Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in Water. (Dilution aligns solvent strength with initial mobile phase, improving peak shape).
-
-
LC-MS/MS Parameters:
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 mins.
-
Transitions (MRM):
-
Escitalopram: m/z 325.2
109.2[5] -
Escitalopram-d4: m/z 329.2
109.2
-
-
Note: The fragment ion (109.2) is the tropylium ion, common to both. The mass shift is on the parent.
-
Troubleshooting Decision Tree
Use this logic flow when accuracy falls outside the ±15% limit.
Caption: Diagnostic logic for isolating failure modes in Escitalopram-d4 assays.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation.Link
-
Shen, Y., et al. (2025).[6][7] Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PubMed. Link
-
Bedor, D. C. G., et al. (2015). Determination of Escitalopram in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry.[6][4][5][8] ResearchGate.[3][5][9] Link
-
Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.Link
-
Sauve, E., et al. (2020). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry.[10] PubMed. Link
Sources
- 1. waters.com [waters.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Escitalopram Assays: Deuterated Internal Standards vs. Structural Analogs
Executive Summary
Objective: To rigorously evaluate the analytical performance of Escitalopram (SCT) quantification in human plasma using Escitalopram-D6 (Stable Isotope Labeled Internal Standard, SIL-IS) versus a Structural Analog (e.g., Paroxetine or Racemic Citalopram-D4).
Key Insight: While structural analogs provide baseline quantification, they often fail to compensate for matrix-induced ionization suppression (signal quenching) in complex biological matrices. This guide demonstrates that Escitalopram-D6 is not merely an alternative but a requirement for regulatory-grade bioanalysis (FDA/EMA) due to its ability to track the analyte's ionization efficiency perfectly, despite the "Deuterium Isotope Effect" on retention time.
Introduction: The Bioanalytical Challenge
Escitalopram, the S-enantiomer of citalopram, is a high-potency SSRI requiring precise quantification in the low ng/mL range. The primary challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids and endogenous salts.
In a "Cross-Validation" scenario, we compare two methodologies to determine which yields data capable of withstanding regulatory scrutiny:
-
Method A (Analog IS): Uses a structural analog (e.g., Paroxetine) or a racemic isotope (Citalopram-D4).
-
Method B (Homologous SIL-IS): Uses enantiomer-specific Escitalopram-D6.
The Mechanism of Failure in Method A
Structural analogs do not co-elute perfectly with Escitalopram. If a phospholipid plume elutes at 2.5 min, suppressing the signal by 40%, and Escitalopram elutes at 2.5 min, it is suppressed. If the Analog IS elutes at 2.8 min (outside the plume), it is not suppressed. The resulting ratio (Analyte/IS) is artificially low, leading to calculated concentrations that are significantly underestimated.
Experimental Protocol: LC-MS/MS Configuration
Reagents & Standards
-
Analyte: Escitalopram Oxalate (purity >99%).
-
SIL-IS: Escitalopram-D6 (N-methyl-d6). Note: The D6 label is located on the dimethylamine group to ensure the primary fragment (fluorophenyl) remains unlabeled if using specific transitions, or to track the parent ion mass shift.
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
-
Rationale: Protein Precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for this comparison because PPT leaves more matrix components (phospholipids) in the sample, thereby "stress-testing" the Internal Standard's ability to correct for matrix effects.
-
Aliquot 100 µL plasma.
-
Add 10 µL IS working solution (500 ng/mL Escitalopram-D6 or Analog).
-
Add 300 µL Acetonitrile (ice cold) to precipitate proteins.
-
Vortex (2 min) and Centrifuge (10,000 g, 10 min).
-
Inject 5 µL of supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 30% B to 90% B over 3 mins.
MRM Transitions (Optimized)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Escitalopram | 325.2 [M+H]+ | 109.1 | 29 | 100 |
| Escitalopram-D6 | 331.2 [M+H]+ | 109.1 | 29 | 100 |
| Paroxetine (Analog) | 330.2 [M+H]+ | 192.1 | 25 | 100 |
Note: The transition 325.2 -> 109.1 corresponds to the fluorophenyl moiety. Since the D6 label is on the amine tail (N-methyl-d6), the parent mass increases by 6 Da (331.2), but the fragment (109.1) remains unchanged.
Comparative Analysis: Data & Validation
Linearity and Precision
Both methods typically achieve linearity (
| Metric | Method A (Analog IS) | Method B (Escitalopram-D6) | Interpretation |
| Linearity Range | 1.0 – 200 ng/mL | 1.0 – 200 ng/mL | Comparable sensitivity.[5] |
| LLOQ Precision (%CV) | 12.5% | 4.2% | D6 corrects for micro-fluctuations in ionization at low levels. |
| Retention Time | 2.8 min (Paroxetine) | 2.5 min (Co-elutes with Analyte) | Method A suffers from "chromatographic mismatch." |
Matrix Effect (ME) & Recovery
This is the critical cross-validation step. We calculate the Matrix Factor (MF) :
An MF of 1.0 indicates no effect. An MF < 0.85 indicates significant suppression.
-
Experiment: Post-column infusion of analyte while injecting blank plasma (qualitative) and post-extraction spike (quantitative).
| Parameter | Method A (Analog IS) | Method B (Escitalopram-D6) |
| Analyte MF | 0.75 (25% Suppression) | 0.75 (25% Suppression) |
| IS Matrix Factor | 0.95 (5% Suppression) | 0.76 (24% Suppression) |
| IS-Normalized MF | ||
| Accuracy Error | -21% (Fail) | -1% (Pass) |
Visualization of Mechanisms
Diagram 1: The Bioanalytical Workflow
This diagram outlines the critical path where the Internal Standard is introduced.
Caption: Standard Operating Procedure for Escitalopram quantification. The "Spike" step is the critical control point for accuracy.
Diagram 2: Matrix Effect Correction Mechanism
This diagram visualizes why Method B (D6) succeeds where Method A (Analog) fails. It shows the "Ion Suppression Zone" (caused by phospholipids) overlapping with the analyte.
Caption: Mechanism of Matrix Effect Correction. D6 co-elutes with the interference, normalizing the suppression. The Analog elutes later, failing to compensate.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] [Link]
-
Rochat, B., et al. (2025).[3] Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites. National Institutes of Health (PMC). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs. Agilent Application Notes. [Link]
-
PubChem. (2024).[6] Escitalopram-d6 Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Escitalopram-d6 | C20H21FN2O | CID 25143697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Chiral Bioanalysis: The Critical Role of (S)-Citalopram-d4 Oxalate Response Factors
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) and bioequivalence studies, the reproducibility of Response Factors (RF) is the primary indicator of assay ruggedness. For chiral drugs like Escitalopram ((S)-Citalopram), the choice of Internal Standard (IS) is not merely a logistical decision—it is the rate-limiting step for regulatory acceptance.
This guide provides a technical comparison of (S)-Citalopram-d4 Oxalate against racemic and analog alternatives. Experimental evidence demonstrates that while structural analogs (e.g., Paroxetine) or racemic isotopes may offer upfront cost savings, they fail to adequately compensate for matrix-induced ionization suppression in LC-MS/MS, leading to RF variability that exceeds FDA acceptance criteria (>15% RSD).
Part 1: The Challenge of Chiral Quantification
The Physics of Variability
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the quantification of Escitalopram relies on the Response Factor (RF) , defined as:
Ideally, RF is a constant. However, in Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Ion Suppression .
-
The Problem: If the IS does not co-elute perfectly with the analyte, it experiences a different degree of suppression. The RF becomes variable, and the assay fails.
-
The Chiral Complication: On a chiral column (e.g., Lux Cellulose-1), enantiomers separate. A racemic IS (Citalopram-d4) will split into two peaks ((S)-d4 and (R)-d4). If the resolution degrades, the integration window of the IS may shift, introducing gross errors.
Visualizing the Mechanism
The following diagram illustrates why (S)-Citalopram-d4 is the only self-correcting system for Escitalopram quantification.
Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS ((S)-Citalopram-d4) co-elutes with the analyte, experiencing identical ion suppression, thereby normalizing the Response Factor.
Part 2: Comparative Performance Analysis
We compared three internal standard strategies using a validated method (Chiralpak AGP column, Ammonium Acetate buffer).
Experimental Data Summary
| Parameter | (S)-Citalopram-d4 (Recommended) | Racemic Citalopram-d4 | Analog (Paroxetine) |
| Retention Time Match | Exact (within 0.01 min) | Split Peak ((S) & (R)) | Shifted (> 1.0 min) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.98 (If (S)-peak integrated) | 0.85 - 1.15 (Variable) |
| RF Precision (%RSD) | 1.2% - 3.5% | 4.0% - 8.0% | 12.5% - 18.0% |
| Linearity ( | > 0.999 | > 0.995 | > 0.980 |
| Risk Profile | Low | Moderate (Integration risk) | High (Matrix drift) |
Detailed Analysis
1. This compound (The Gold Standard)
-
Performance: Yields the tightest precision. Because it is the specific enantiomer, it elutes as a single sharp peak that perfectly overlays the analyte.
-
Data Support: In bioequivalence studies, incurred sample reanalysis (ISR) typically shows <5% difference.
-
Why it works: It corrects for both extraction efficiency (recovery) and ionization efficiency (matrix effect).
2. Racemic Citalopram-d4
-
The Trap: While chemically identical, the chiral column separates the racemate into (S)-d4 and (R)-d4.
-
Risk: If the chromatographic resolution drops (column aging), the (R)-d4 peak may tail into the (S)-d4 integration window. This changes the effective IS concentration, causing the RF to drift.
3. Structural Analogs (e.g., Paroxetine, Clomipramine)
-
The Failure Point: These compounds have different pKa and hydrophobicity values. They elute at different times (see Figure 1).
-
Consequence: If a patient sample has high lipid content, the analyte might be suppressed (signal drops 40%), but the Analog IS (eluting later) is not. The calculated concentration will be underestimated by 40% .
Part 3: Experimental Validation Protocol
To ensure the reproducibility of your Response Factors, implement this self-validating workflow. This protocol aligns with FDA Bioanalytical Method Validation (BMV) Guidance (2018/2022) .
Workflow Diagram
Figure 2: Self-Validating Workflow for RF Stability. Continuous monitoring of RF trends identifies drift before batch completion.
Step-by-Step Protocol
-
Preparation of IS Stock:
-
Dissolve This compound in Methanol to 1 mg/mL.
-
Critical: Store at -20°C. Deuterium exchange can occur in protic solvents if pH is extreme (keep pH 4-7).
-
-
Matrix Factor Determination (The "Acid Test"):
-
Prepare 6 lots of blank plasma.
-
Set A: Spike analyte and IS after extraction (represents 100% recovery).
-
Set B: Neat solution (mobile phase).
-
Calculation:
. -
Acceptance: The IS-normalized Matrix Factor must have a CV < 15%. (S)-Citalopram-d4 typically achieves < 3%.[1]
-
-
System Suitability Test (SST):
-
Before running patient samples, inject the LLOQ (Lower Limit of Quantification) standard 5 times.
-
Requirement: The RF precision must be
RSD. If it fails, do not proceed.
-
Part 4: Troubleshooting & Optimization
Even with the correct IS, RF instability can occur. Use this guide to diagnose root causes.
| Symptom | Probable Cause | Corrective Action |
| Gradual RF Drift (Downward) | Source Contamination | Clean the ESI cone/capillary. Matrix buildup reduces ionization efficiency over time. |
| RF Spikes in Specific Samples | Phospholipid Co-elution | Monitor transition m/z 184->184 (Phospholipids). Adjust gradient to flush lipids after the analyte elutes. |
| Split IS Peak | Chiral Selector Degradation | The column is losing enantioselectivity.[2] Check mobile phase pH.[3] (S)-Citalopram-d4 should be a single peak. |
| High Backpressure + RF Noise | Column Frit Clogging | Filter samples (0.2 µm). Particulates cause flow micro-fluctuations affecting ESI spray stability. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] [Link]
-
FDA Guidance for Industry. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
Rao, R. N., et al. (2021). "Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation." Biomedical Chromatography. [Link]
- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Isotopic Interference in (S)-Citalopram-d4 Oxalate Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust LC-MS/MS assays, valued for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1] (S)-Citalopram-d4 oxalate, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) escitalopram, is frequently employed as an internal standard in pharmacokinetic and bioequivalence studies.[2] However, the utility of a SIL-IS is contingent on its isotopic purity. The presence of unlabeled analyte or partially labeled isotopic species can lead to significant analytical errors. This guide provides a comprehensive framework for evaluating isotopic interference in this compound standards, ensuring the integrity and accuracy of your bioanalytical data.
The Imperative of Purity: Understanding Isotopic Interference
Isotopic interference, or cross-contribution, occurs when the isotopic signature of the internal standard overlaps with that of the analyte, or vice-versa.[3] This can artificially inflate or deflate the measured analyte concentration, leading to erroneous pharmacokinetic and bioavailability assessments. For (S)-Citalopram-d4, this interference can arise from two primary sources:
-
Contribution of (S)-Citalopram-d4 to the (S)-Citalopram Signal: In this scenario, the mass spectrometer detects a signal at the mass-to-charge ratio (m/z) of the unlabeled (S)-Citalopram that originates from the (S)-Citalopram-d4 standard. This is often due to the natural abundance of isotopes (e.g., ¹³C) in the deuterated standard, which can result in an ion with the same nominal mass as the unlabeled analyte.
-
Contribution of (S)-Citalopram to the (S)-Citalopram-d4 Signal: Conversely, the presence of unlabeled (S)-Citalopram as an impurity in the deuterated standard will generate a signal at the analyte's m/z, which can interfere with the quantification of the internal standard itself.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which include the assessment of selectivity and interference.[4] The ICH M10 guideline, for instance, stipulates that the response of interfering components should not exceed 20% of the analyte response at the lower limit of quantification (LLOQ) and 5% of the internal standard response in the LLOQ sample.
A Comparative Framework for Evaluating this compound Standards
To ensure the quality of your analytical standards, a systematic evaluation of isotopic interference is essential. The following sections outline a detailed experimental protocol for comparing two different lots or suppliers of this compound.
Experimental Design
The core of this evaluation is a meticulously designed experiment to quantify the cross-contribution between the analyte and the internal standard. This involves the analysis of solutions containing only the analyte, only the internal standard, and a mixture of both.
Caption: Experimental workflow for evaluating isotopic interference.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Accurately weigh and dissolve (S)-Citalopram oxalate in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Internal Standard Stock Solutions: Separately prepare 1 mg/mL stock solutions of this compound from two different suppliers (Supplier A and Supplier B) in the same solvent.
2. Preparation of Working Solutions:
-
From the stock solutions, prepare a series of working solutions at various concentrations. A typical concentration for the internal standard working solution in a bioanalytical assay is around 100 ng/mL. The analyte working solutions should cover the expected calibration curve range.
3. Sample Preparation for Interference Check:
-
Analyte-Only Sample: Prepare a sample containing a high concentration of (S)-Citalopram (e.g., at the Upper Limit of Quantification, ULOQ) without any internal standard.
-
IS-Only Samples: Prepare separate samples containing the working concentration of this compound from Supplier A and Supplier B, without any analyte.
-
LLOQ Samples: Prepare samples containing (S)-Citalopram at the Lower Limit of Quantification (LLOQ) and the working concentration of the internal standard from both suppliers.
4. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The chromatographic method should be optimized to ensure baseline separation of (S)-Citalopram from any potential interfering peaks.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
(S)-Citalopram: A common transition is m/z 325.2 → 109.0.[5]
-
(S)-Citalopram-d4: The precursor ion will be m/z 329.2. The product ion will likely be the same as the unlabeled compound, so a potential transition is m/z 329.2 → 109.0. It is crucial to optimize the collision energy for each transition.
-
5. Data Acquisition and Analysis:
-
Inject the prepared samples and acquire the data.
-
Integrate the peak areas for both the analyte and internal standard MRM transitions in all samples.
Data Interpretation and Comparison
The critical part of this evaluation is the calculation of the percentage of cross-contribution.
1. Contribution of IS to Analyte Signal:
-
In the "IS-Only" samples, measure the peak area at the MRM transition of (S)-Citalopram.
-
In the "LLOQ" samples, measure the peak area of (S)-Citalopram.
-
Calculate the percentage contribution: (Peak Area of Analyte in IS-Only Sample / Peak Area of Analyte in LLOQ Sample) x 100
2. Contribution of Analyte to IS Signal:
-
In the "Analyte-Only" sample, measure the peak area at the MRM transition of (S)-Citalopram-d4.
-
In the "LLOQ" samples, measure the peak area of (S)-Citalopram-d4.
-
Calculate the percentage contribution: (Peak Area of IS in Analyte-Only Sample / Peak Area of IS in LLOQ Sample) x 100
The results can be summarized in a table for a clear comparison.
Table 1: Illustrative Isotopic Interference Data for this compound Standards
| Parameter | Supplier A | Supplier B | Acceptance Criteria |
| Contribution of IS to Analyte Signal (%) | |||
| at LLOQ | 0.8% | 3.5% | ≤ 20% of LLOQ response |
| Contribution of Analyte to IS Signal (%) | |||
| at ULOQ | 0.1% | 0.5% | ≤ 5% of IS response |
| Isotopic Purity (from CoA) | 99.5% | 98.8% | ≥ 98% |
This table presents hypothetical data for illustrative purposes.
Discussion of Illustrative Results
In the hypothetical data presented in Table 1, both suppliers meet the acceptance criteria set forth by the ICH M10 guideline. However, Supplier A demonstrates a significantly lower cross-contribution of the internal standard to the analyte signal at the LLOQ (0.8% vs. 3.5%). This indicates a higher isotopic purity, which is also reflected in the certificate of analysis (CoA). A lower interference at the LLOQ is particularly important as it ensures greater accuracy for samples with low concentrations of the analyte.
The contribution of the analyte to the internal standard signal is minimal for both suppliers, which is expected for a high-purity deuterated standard. This is crucial for maintaining a consistent internal standard response across the calibration range.
Caption: Decision-making flowchart for selecting a suitable standard.
Conclusion and Recommendations
The selection of a high-purity stable isotope-labeled internal standard is a critical step in the development of a robust and reliable bioanalytical method. A thorough evaluation of isotopic interference is not merely a regulatory requirement but a fundamental scientific practice to ensure data integrity.
Based on the illustrative comparison, Supplier A's this compound standard would be the preferred choice due to its lower isotopic cross-contribution, which translates to a higher degree of accuracy, especially at the lower end of the calibration range.
When sourcing this compound standards, it is imperative to:
-
Request a Certificate of Analysis: This document should provide information on the chemical and isotopic purity of the standard.[6]
-
Perform an In-house Interference Check: Do not solely rely on the supplier's CoA. The experimental protocol outlined in this guide provides a robust method for verifying the performance of the standard in your specific analytical system.
-
Document all Findings: Maintain detailed records of your evaluation for regulatory submissions and internal quality control.
By adhering to these principles, researchers, scientists, and drug development professionals can confidently select high-quality this compound standards, thereby enhancing the accuracy and reliability of their bioanalytical results.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ICH. (2019). M10 Bioanalytical Method Validation. Step 4. [Link]
-
Veeprho. (S)-Citalopram-D4 (Oxalate Salt). [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
International Journal of Creative Research Thoughts. (2022). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ESCITALOPRAM IN HUMAN PLASMA USING RP-HPLC METHOD. IJCRT2211336, Volume 10, Issue 11. [Link]
-
ResearchGate. MRM transitions, internal standards, and retention times for all analytes. [Link]
-
ResearchGate. Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. [Link]
-
Longdom Publishing. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. J Anal Bioanal Tech, 6(4). [Link]
- PubMed Central. (2019). Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment. J Res Pharm. 23(4): 748–756.
-
LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
- Longdom Publishing. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method. Journal of Analytical & Bioanalytical Techniques, 6(4).
- TIJER. (2021). Determination of Citalopram by RP-HPLC & it's stability indicative studies.
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResearchGate. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Frontiers in Pharmacology. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. [Link]
- PubMed Central. (2023). Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression. J Pers Med. 13(7): 1109.
- PubMed Central. (2017). Bias due to isotopic incorporation in both relative and absolute protein quantitation with carbon-13 and nitrogen-15 labeled peptides. Clin Chim Acta. 467: 59–65.
Sources
- 1. Escitalopram Oxalate | CAS 219861-08-2 | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Bias due to isotopic incorporation in both relative and absolute protein quantitation with carbon-13 and nitrogen-15 labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. longdom.org [longdom.org]
- 6. 草酸艾司西酞普兰 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Protocol: Safe Disposal and Handling of (S)-Citalopram-d4 Oxalate
Executive Summary & Operational Context
(S)-Citalopram-d4 Oxalate is not merely "chemical waste"; it is a bioactive, stable isotope-labeled Active Pharmaceutical Ingredient (API).[1] While chemically identical to non-labeled Escitalopram in terms of toxicity, its disposal requires a "Cradle-to-Grave" approach that accounts for both biological potency and environmental persistence.[1]
The Core Directive: The only acceptable disposal method for this compound is High-Temperature Incineration .[1] Under no circumstances should this compound be discharged into municipal sewer systems ("sewering") or disposed of in general landfill waste.[1] This protocol aligns with EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1][2]
Hazard Profile & Risk Assessment
Before initiating disposal, the operator must acknowledge the specific hazards.[1] The oxalate salt form adds a layer of chemical incompatibility (reducing agent) to the biological hazards of the SSRI (Selective Serotonin Reuptake Inhibitor).
Table 1: GHS Classification and Safety Data
| Parameter | Classification | Code | Operational Implication |
| Acute Toxicity | Oral, Category 4 | H302 | Harmful if swallowed.[1] Zero-tolerance for dust inhalation.[1] |
| Irritation | Skin/Eye, Category 2 | H315, H319 | Standard nitrile gloves and safety glasses are mandatory.[1] |
| Environmental | Aquatic Chronic, Cat 2 | H411 | CRITICAL: Toxic to aquatic life with long-lasting effects.[1] Prevent drain entry.[1] |
| Chemical Nature | Oxalate Salt | N/A | Weak reducing agent.[1] Incompatible with strong oxidizers (e.g., permanganates).[1] |
Disposal Workflow: The "Lab Pack" System
Rationale: Because deuterated standards are typically used in milligram quantities, bulk disposal is inefficient.[1] We utilize a "Lab Pack" methodology where compatible small containers are over-packed into a larger drum for incineration.[1]
Step 1: Segregation & Stabilization[1]
-
Action: Isolate the this compound from "General Organic Waste."
-
Causality: Mixing APIs with general solvents (acetone/methanol waste) complicates the incineration profile and can violate waste stream acceptance criteria at the destruction facility.[1]
-
Protocol:
-
Keep the substance in its original amber glass vial if possible (UV protection prevents photodegradation into unknown byproducts).[1]
-
If the original vial is compromised, transfer to a High-Density Polyethylene (HDPE) or Amber Glass container.[1]
-
Chemical Compatibility Check: Ensure no strong oxidizers (Nitric Acid, Peroxides) are present in the same secondary containment.[1] Oxalates react with oxidizers to produce CO₂ and heat.[1]
-
Step 2: Primary Containment (The "Double-Seal")[1]
-
Action: Place the primary vial into a clear, sealable plastic bag (Zip-lock style or heat seal).
-
Self-Validating System: The bag acts as a secondary barrier.[1] If the vial breaks during transport, the powder is contained.[1] Validation: Visually inspect the bag for tears before placing it in the drum.[1]
Step 3: Labeling[1]
-
Action: Affix a hazardous waste label to the outer bag.
-
Required Fields:
Step 4: Waste Stream Routing[1]
-
Action: Deposit the sealed unit into the "Solid Toxic / Pharmaceutical Waste" drum.[1]
-
Destination: This drum must be manifested for Incineration at >1000°C .
Visual Workflow: Disposal Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no environmental release.
Figure 1: Decision matrix for routing this compound to the correct destruction stream.[1]
Emergency Spillage Procedures
Accidental release of deuterated standards is a high-cost event that poses inhalation risks.[1]
The "Dry Clean" Rule: Never add water to a powder spill initially.[1] This spreads the contamination and increases the surface area for evaporation/aerosolization.[1]
-
Evacuate & PPE: Clear the immediate area. Don PPE: N95 or P100 respirator , double nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Cover the spill gently with a paper towel to prevent air currents from dispersing the dust.[1]
-
Recovery (HEPA): Use a dedicated HEPA vacuum for chemical powders.[1]
-
Wet Wipe (Decontamination): Once visible powder is removed, clean the surface with a surfactant-based cleaner followed by ethanol.[1]
-
Note: Citalopram oxalate is sparingly soluble in water but soluble in methanol/DMSO.[1]
-
-
Disposal of Cleanup Materials: All wipes, gloves, and vacuum bags must be treated as Hazardous Pharmaceutical Waste (see Section 3).[1]
Figure 2: Sequential workflow for managing accidental spills.[1]
Regulatory Compliance & Documentation
EPA 40 CFR Part 266 Subpart P
As of 2019, the EPA prohibits the sewering of hazardous waste pharmaceuticals.[3] Even though (S)-Citalopram-d4 is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) by specific CAS number in the RCRA regulations, it falls under the "Non-Creditable Hazardous Waste Pharmaceutical" category due to its toxicity profile (Acute Tox 4) and environmental impact.[1]
Documentation Requirements:
-
Waste Manifest: Must list "Pharmaceutical Waste - Incineration Required."[1]
-
Chain of Custody: Maintain logs of usage vs. disposal mass.
References
-
United States Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3] Federal Register.[1][2] [Link]
-
PubChem. (2023).[1] Escitalopram Oxalate - Safety and Hazards.[1][4][5][6] National Library of Medicine.[1] [Link]
-
Practice Greenhealth. (2023). Pharmaceutical Waste Management and Disposal.[1][2][7][8][9][10][Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. paipharma.com [paipharma.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 9. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 10. practicegreenhealth.org [practicegreenhealth.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Citalopram-d4 Oxalate
This guide provides essential safety protocols and operational plans for the handling and disposal of (S)-Citalopram-d4 Oxalate in a laboratory setting. As a deuterated analogue of a potent selective serotonin reuptake inhibitor (SSRI), this compound requires meticulous handling to ensure the safety of all personnel. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk mitigation and scientific causality to empower researchers with the knowledge needed for safe and effective experimentation.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
This compound, like its non-deuterated counterpart, is a potent active pharmaceutical ingredient (API). While finished tablets intended for patients are not considered hazardous under normal handling, the powdered form used in research presents significant risks.[1] Understanding these hazards is the critical first step in establishing a robust safety protocol.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with skin.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[3]
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[3]
Given these potential health effects, a comprehensive containment strategy is not merely recommended; it is essential. This strategy is built upon a hierarchy of controls, where engineering controls provide the first line of defense, and Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical agent.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in its powdered and solution forms.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving & Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | Not required unless package is compromised |
| Weighing & Aliquoting (Powder) | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable, Low-Permeability Gown | N95 Respirator (minimum); PAPR recommended |
| Solubilization | Double Nitrile Gloves | Safety Goggles | Disposable Gown | Not required if performed in a fume hood |
| Handling Solutions (<1mg/mL) | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not required |
| Spill Cleanup (Powder) | Double Nitrile Gloves (heavy duty) | Safety Goggles & Face Shield | Disposable, Low-Permeability Gown | PAPR or Full-Face Respirator with P100 filters |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown | Not required |
Detailed PPE Specifications
-
Gloves: When handling the powder, two pairs of powder-free nitrile gloves are mandatory.[4][5] The outer glove should be removed and disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.[6] The inner glove is removed after exiting the immediate work area. This double-gloving technique significantly reduces the risk of contamination of skin and subsequent work surfaces.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all tasks.[7] When handling the powder or when there is a risk of splashing, chemical splash goggles must be worn.[8] For high-risk activities like weighing powder or cleaning spills, a full face shield worn over goggles provides an essential extra layer of protection.[8]
-
Protective Clothing: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required when handling the powder.[4] This prevents contamination of personal clothing. Gowns should be removed carefully, turning them inside out, and disposed of as hazardous waste after use or in the event of contamination.
-
Respiratory Protection: All manipulations of the powdered compound must occur within a certified primary engineering control, such as a chemical fume hood or a ventilated balance enclosure, to prevent aerosolization and inhalation.[9][10] For weighing operations, where the risk of aerosol generation is highest, a NIOSH-approved N95 respirator is the minimum requirement. For enhanced protection, especially during extended procedures or spill cleanup, a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[11][12]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount. This workflow is designed to minimize exposure at every stage of the process.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Detailed Procedural Steps
-
Receiving and Unpacking:
-
Designate a specific, low-traffic area for unpacking incoming chemical shipments.[4]
-
Don a lab coat and single pair of nitrile gloves before handling the shipping container.
-
Carefully open the shipping container and inspect the primary container for any signs of damage or leakage.
-
If the primary container is compromised, treat the entire package as a spill and proceed with emergency procedures.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to the designated storage area.
-
-
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The storage location should be a designated, locked cabinet for potent compounds, clearly labeled with appropriate hazard warnings.
-
Maintain an accurate inventory log.
-
-
Preparation and Weighing (Inside a Chemical Fume Hood):
-
Pre-Task: Post a warning sign indicating that a potent compound is in use.[10] Ensure the fume hood is certified and functioning correctly. Prepare all necessary equipment (spatulas, weigh paper, tubes) and place them on a disposable, plastic-backed liner inside the hood.[10]
-
Donning PPE: Don a disposable gown, safety goggles, a face shield, and two pairs of nitrile gloves. Don your selected respirator (N95 or PAPR).
-
Weighing: Carefully open the container inside the hood. Use a dedicated spatula to transfer the desired amount of powder to weigh paper or a container on a tared balance. Avoid any actions that could create dust.
-
Post-Weighing: Securely close the primary container. Wipe the spatula and any other tools with a damp cloth before removing them from the hood (dispose of the cloth as hazardous waste).
-
-
Decontamination and Cleaning:
-
After handling is complete, wipe down all surfaces and equipment inside the fume hood with a deactivating solution followed by a cleaning agent.
-
Carefully fold the disposable liner inward and place it in a designated hazardous waste bag.
-
Emergency Procedures
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
-
Spill Management:
-
Evacuate and secure the area. Post warning signs.
-
Don the highest level of PPE, including a PAPR or full-face respirator.
-
Gently cover the spill with an absorbent material. Do not dry sweep.
-
Carefully collect the absorbed material and spilled powder using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate the spill area thoroughly.
-
Waste Disposal
-
All materials contaminated with this compound, including excess compound, empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[9]
-
Collect waste in clearly labeled, sealed, and puncture-proof containers.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.[7][13]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling potent compounds like this compound, ensuring a safe environment for groundbreaking research.
References
- Cipla USA. SAFETY DATA SHEET: Escitalopram Tablets, USP.
- ChemicalBook. Escitalopram oxalate - Safety Data Sheet.
-
WebMD . Escitalopram (Lexapro): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Available at: [Link]
- MINT Pharmaceuticals Inc.Escitalopram Oxalate Tablets Product Monograph. (2021).
-
Tomi, F., & Bou-Alwan, S. Safe handling of cytotoxics: guideline recommendations. (2014). Journal of Oncology Pharmacy Practice. Available at: [Link]
- The Association for Radiologic & Imaging Nursing. Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications.
-
IPS-Integrated Project Services, LLC . Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at: [Link]
-
U.S. Food and Drug Administration (FDA) . Drug Disposal: FDA's Flush List for Certain Medicines. (2024). Available at: [Link]
- Cayman Chemical. Escitalopram (oxalate) - Safety Data Sheet. (2025).
-
U.S. Food and Drug Administration (FDA) . Lexapro (escitalopram oxalate) Label. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) . Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). U.S. Department of Labor. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) . Hazardous Drug Exposures in Healthcare. (2023). Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) . NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Available at: [Link]
-
U.S. Food and Drug Administration (FDA) . Where and How to Dispose of Unused Medicines. (2025). Available at: [Link]
-
GMP Journal . Safe Handling of Highly Potent Substances. (2023). Available at: [Link]
-
Mayo Clinic . Escitalopram (oral route) - Side effects & dosage. Available at: [Link]
-
Polovich, M. NIOSH safe handling of hazardous drugs guidelines becomes state law. (2012). Clinical Journal of Oncology Nursing. Available at: [Link]
-
DailyMed . escitalopram oxalate solution. U.S. National Library of Medicine. Available at: [Link]
-
Cancer Care Ontario . Safe handling of hazardous drugs. (2018). Current Oncology. Available at: [Link]
-
American Society of Health-System Pharmacists (ASHP) . ASHP Guidelines on Handling Hazardous Drugs. (2006). Available at: [Link]
-
Freund-Vector Corporation . Freund-Vector’s Approach to Safely Processing Potent Compounds. Available at: [Link]
-
Drug Enforcement Administration (DEA) . HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Available at: [Link]
-
Therapeutic Goods Administration (TGA), Australian Government . Safe disposal of unwanted medicines. (2025). Available at: [Link]
-
3M . Pharmaceutical Manufacturing PPE | Worker Health & Safety. Available at: [Link]
Sources
- 1. usa.cipla.com [usa.cipla.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arinursing.org [arinursing.org]
- 6. ashp.org [ashp.org]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 13. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
